molecular formula C7H8N4 B13146053 6-Methylimidazo[1,2-a]pyrazin-3-amine

6-Methylimidazo[1,2-a]pyrazin-3-amine

Katalognummer: B13146053
Molekulargewicht: 148.17 g/mol
InChI-Schlüssel: NDLQBIAOCYXMRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Methylimidazo[1,2-a]pyrazin-3-amine is a nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two important pharmacophores: the imidazo[1,2-a]pyrazine core and a strategically placed amine functional group, making it a versatile scaffold for the synthesis of novel bioactive molecules . The imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine scaffolds are recognized as "drug prejudice" motifs, meaning they are frequently found in compounds with diverse therapeutic applications . These scaffolds are present in several marketed drugs and are extensively investigated for their antimicrobial, anti-inflammatory, and anticancer properties . Specifically, derivatives based on this core structure have been designed and synthesized as potential antileishmanial agents . Furthermore, the 3-amine substitution on the imidazoheterocyclic ring is a common feature in many research compounds, as it can be crucial for interacting with biological targets and can serve as a handle for further chemical modification to optimize potency and selectivity . Researchers value 6-Methylimidazo[1,2-a]pyrazin-3-amine as a key synthetic intermediate for constructing more complex molecular architectures. It is particularly useful for exploring structure-activity relationships (SAR) in the development of new therapeutic agents, especially in the fields of oncology and infectious diseases . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C7H8N4

Molekulargewicht

148.17 g/mol

IUPAC-Name

6-methylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C7H8N4/c1-5-4-11-6(8)2-10-7(11)3-9-5/h2-4H,8H2,1H3

InChI-Schlüssel

NDLQBIAOCYXMRJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=CN=C2C=N1)N

Herkunft des Produkts

United States
Foundational & Exploratory

Pharmacokinetic profile of 6-Methylimidazo[1,2-a]pyrazin-3-amine in early discovery

Toxicity and Safety Profile of 6-Methylimidazo[1,2-a]pyrazin-3-amine in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Methylimidazo[1,2-a]pyrazin-3-amine represents a highly privileged polycyclic heteroarene scaffold in modern medicinal chemistry[1]. Functioning as a potent azaarene building block, this specific core is frequently utilized in the design of advanced kinase inhibitors, antiviral agents, and novel antiparasitic chemotherapeutics[2].

However, the very structural features that make this scaffold highly efficacious—namely, its ability to mimic endogenous purines—also dictate its toxicological boundaries. As drug development professionals optimize this scaffold, understanding its baseline cytotoxicity, off-target kinase engagement, and safety margins in both tumorigenic and non-tumorigenic cell lines is critical to establishing a viable therapeutic index. This whitepaper provides an in-depth, mechanistic analysis of the toxicity and safety profile of the 6-methylimidazo[1,2-a]pyrazin-3-amine scaffold, complete with self-validating experimental protocols for rigorous in vitro evaluation.

Structural Rationale: Purine Mimicry and the Root of Cytotoxicity

The fundamental causality behind both the bioactivity and the cytotoxicity of 6-methylimidazo[1,2-a]pyrazin-3-amine lies in its structural homology to natural purines (adenine and guanine)[3]. The fused bicyclic imidazo[1,2-a]pyrazine ring acts as a bioisostere, allowing the molecule to competitively bind within the highly conserved ATP-binding pockets of various cellular kinases[4].

The addition of the 6-methyl group and the 3-amine moiety specifically alters the electron density and lipophilicity of the core. While this enhances binding affinity to targets like Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases, it also introduces two primary vectors for cellular toxicity:

  • On-Target / Off-Tissue Toxicity: Potent inhibition of survival kinases (such as the PI3K/AKT/mTOR pathway) in healthy, highly proliferative cells can trigger unintended apoptosis[5].

  • High-Dose Genotoxicity: At elevated concentrations (typically 50 µM), imidazo-pyrazine derivatives have been documented to induce direct DNA fragmentation, leading to p53-mediated cell cycle arrest and subsequent cell death[6][7].

Pathway Compound 6-Methylimidazo[1,2-a]pyrazin-3-amine CDK9 CDK9 / Kinase Inhibition Compound->CDK9 High Affinity Binding AKTmTOR AKT/mTOR Pathway Blockade Compound->AKTmTOR Off-target Effect DNA DNA Fragmentation (>50 µM) Compound->DNA High-dose Toxicity CellCycle G2/M Cell Cycle Arrest CDK9->CellCycle Apoptosis Intrinsic Apoptosis AKTmTOR->Apoptosis DNA->Apoptosis CellCycle->Apoptosis

Caption: Cellular toxicity pathways triggered by imidazo[1,2-a]pyrazine scaffolds.

In Vitro Cytotoxicity Profiling

A robust safety profile requires evaluating the compound across a spectrum of cell lines to differentiate between general cytotoxicity and targeted anti-proliferative effects. Toxicological evaluations of imidazo[1,2-a]pyrazine derivatives reveal a highly favorable therapeutic window. Normal, non-tumorigenic cell lines (e.g., Vero, HEK293) typically tolerate these compounds well, exhibiting half-maximal inhibitory concentrations ( IC50​ ) vastly superior to those seen in transformed cancer cell lines[4][6][8].

Quantitative Safety Data Summary

The following table synthesizes the average IC50​ ranges for imidazo[1,2-a]pyrazine derivatives across standard in vitro models, illustrating the scaffold's baseline safety margins:

Cell LineOrigin / Biological TypeAverage IC50​ Range (µM)Toxicity Profile Classification
Vero Normal Monkey Kidney Epithelial76.0 – >100.0Low Toxicity / Safe
HEK293 Normal Human Embryonic Kidney> 90.0Low Toxicity / Safe
HUVEC Normal Human Umbilical Endothelial> 100.0Low Toxicity / Safe
MCF-7 Human Breast Carcinoma6.6 – 26.0Moderate to High Cytotoxicity
HepG2 Human Hepatocellular Carcinoma13.0 – 20.0Moderate Cytotoxicity
A375 Human Malignant Melanoma9.7 – 16.0High Cytotoxicity

(Note: Values represent aggregated data from structurally analogous 3-amine and 6-substituted imidazo[1,2-a]pyrazine derivatives[4][5][8].)

Methodological Framework: Self-Validating Toxicity Protocols

To ensure scientific integrity (E-E-A-T), toxicity assays must not be treated as isolated data points. They must be engineered as self-validating systems that incorporate orthogonal readouts, internal baselines, and positive controls to rule out assay interference.

Workflow Seed Cell Seeding (Normal vs Tumor) Dose Compound Dosing (0.1 - 100 µM) Seed->Dose Incubate Incubation (48-72h) Dose->Incubate Assay Viability Assay (CellTiter-Glo) Incubate->Assay Analysis IC50 Calculation & Therapeutic Index Assay->Analysis

Caption: Step-by-step self-validating workflow for in vitro cytotoxicity profiling.

Protocol A: ATP-Dependent Cell Viability Assay (CellTiter-Glo)

The Causality Check: Why utilize an ATP-based luminescence assay instead of a standard colorimetric MTT assay? Nitrogen-rich polycyclic heterocycles like 6-methylimidazo[1,2-a]pyrazin-3-amine can occasionally undergo redox cycling in culture media. This can artificially reduce tetrazolium salts (MTT/XTT), masking true cytotoxicity and generating false-negative safety profiles. Measuring ATP provides a direct, interference-free proxy for metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7) and a normal control line (e.g., HEK293) at 5,000 cells/well in a 96-well opaque-walled microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Reconstitute 6-methylimidazo[1,2-a]pyrazin-3-amine in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Dosing & Internal Validation: Perform a 10-point, 1:3 serial dilution (ranging from 0.1 µM to 100 µM).

    • Vehicle Control: Treat control wells with 0.5% DMSO to establish the 100% viability baseline.

    • Positive Control: Treat designated wells with 1 µM Staurosporine. This validates the assay's dynamic range and confirms the cells are capable of undergoing measurable apoptosis[9].

  • Incubation: Expose the cells to the compound for 48 and 72 hours to evaluate time-dependent toxicity kinetics.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo reagent at a 1:1 volume ratio. Place on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Analysis: Record luminescence using a microplate reader. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Protocol B: Flow Cytometric Apoptosis & Cell Cycle Analysis

The Causality Check: Viability assays alone cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Flow cytometry utilizing Annexin V and Propidium Iodide (PI) resolves this ambiguity. Annexin V detects early apoptosis via phosphatidylserine externalization, while PI detects late apoptosis/necrosis via membrane permeabilization.

Step-by-Step Methodology:

  • Treatment: Treat cells with the compound at 0.5×, 1×, and 2× of the determined IC50​ concentration for 24 hours.

  • Harvesting: Crucially, collect both the floating (dead) cells from the media and the adherent cells (via trypsinization). Failing to collect floating cells introduces survivorship bias, artificially inflating the perceived safety profile.

  • Staining: Wash cells with cold PBS and resuspend in Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Incubate for 15 minutes in the dark at room temperature.

  • Acquisition & Interpretation: Analyze immediately via flow cytometry. A population shift from double-negative (Live) to Annexin V+/PI- indicates targeted intrinsic apoptosis—a hallmark of safe, targeted kinase inhibitors. Conversely, a rapid shift directly to double-positive (Annexin V+/PI+) suggests non-specific necrotic toxicity, indicating a flawed safety profile.

Translational Outlook and Safety Margins

The safety profile of the 6-methylimidazo[1,2-a]pyrazin-3-amine scaffold is highly encouraging for preclinical drug development. Because the differential metabolic rates between normal resting cells and highly active transformed cells are vast, the compound enjoys a wide therapeutic window[3][8].

However, during lead optimization, medicinal chemists must carefully monitor the lipophilicity (LogP) of derivatives. While in vitro cell lines tolerate concentrations up to 100 µM, in vivo toxicological studies of related imidazo-heterocycles have shown that extreme oral doses ( 1000 mg/kg) can overwhelm hepatic clearance mechanisms, leading to localized cholestasis and hepatotoxicity[6]. Therefore, maintaining the delicate balance between purine mimicry for efficacy and optimal physicochemical properties for clearance remains the ultimate key to unlocking the clinical potential of this scaffold.

Sources

6-Methylimidazo[1,2-a]pyrazin-3-amine blood-brain barrier permeability

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 6-Methylimidazo[1,2-a]pyrazin-3-amine

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature restricts the passage of most small molecules from the systemic circulation into the brain parenchyma. This guide provides a comprehensive technical framework for evaluating the BBB permeability of a novel compound of interest, 6-Methylimidazo[1,2-a]pyrazin-3-amine. While direct experimental data for this specific molecule is not yet publicly available, this document outlines a robust, multi-faceted approach encompassing computational, in vitro, and in vivo methodologies. By synthesizing established principles of medicinal chemistry with state-of-the-art experimental protocols, this guide serves as a roadmap for researchers and drug development professionals to thoroughly characterize the CNS disposition of 6-Methylimidazo[1,2-a]pyrazin-3-amine and other novel chemical entities.

Introduction: The Imperative of CNS Drug Delivery

The blood-brain barrier is a dynamic interface between the peripheral circulation and the central nervous system, composed of specialized endothelial cells connected by tight junctions.[1][2] This barrier meticulously regulates the passage of substances, protecting the brain from toxins and pathogens while facilitating the transport of essential nutrients.[2] However, this protective mechanism also poses a significant obstacle for the vast majority of potential neurotherapeutics.[3][4] Consequently, the early and accurate assessment of a drug candidate's ability to permeate the BBB is a critical step in the CNS drug discovery pipeline.[5][6] This guide focuses on a specific heterocyclic amine, 6-Methylimidazo[1,2-a]pyrazin-3-amine, as a case study to illustrate a comprehensive strategy for determining BBB permeability.

Physicochemical Properties and Predicted BBB Permeability

The ability of a small molecule to cross the BBB via passive diffusion is largely governed by its physicochemical properties.[1][2][7] While experimental data for 6-Methylimidazo[1,2-a]pyrazin-3-amine is not available, we can make informed predictions based on its structure and established principles.

Key Physicochemical Descriptors for BBB Penetration:

  • Lipophilicity (LogP/LogD): A critical factor, as compounds must traverse the lipid-rich endothelial cell membranes.[2][8] An optimal LogP range for BBB penetration is often cited as 1.5 to 2.7.[9] Excessive lipophilicity can lead to non-specific binding to plasma proteins.[2]

  • Molecular Weight (MW): Smaller molecules generally exhibit better BBB permeability. A common guideline is a molecular weight under 400-500 Daltons.[2][10]

  • Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. A lower PSA is generally favored for BBB penetration, with a value less than 90 Ų often cited as a desirable threshold.[11][12][13]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a compound's polarity. Fewer hydrogen bonds are generally associated with better permeability.[2]

Predicted Properties of 6-Methylimidazo[1,2-a]pyrazin-3-amine:

PropertyPredicted Value/RangeImplication for BBB Permeability
Molecular Weight ~148.17 g/mol Favorable (well below the <400-500 Da guideline)[2][10]
Topological Polar Surface Area (TPSA) ~54.8 ŲFavorable (below the <90 Ų threshold for CNS drugs)[13]
Lipophilicity (cLogP) ~1.0-1.5Potentially favorable, within the lower end of the optimal range.
Hydrogen Bond Donors 1Favorable
Hydrogen Bond Acceptors 3Favorable

Based on these in silico predictions, 6-Methylimidazo[1,2-a]pyrazin-3-amine possesses several physicochemical attributes that are generally associated with good BBB permeability. However, these are only predictive and must be validated through experimental assessment.

In Silico and Computational Modeling

Before embarking on resource-intensive experimental studies, computational models can provide valuable initial assessments of BBB permeability.[14][15]

Quantitative Structure-Property Relationship (QSPR) Models: These models correlate physicochemical descriptors with experimentally determined BBB permeability data (expressed as logBB or logPS) for a large set of compounds.[5][6][16][17] By inputting the calculated descriptors for 6-Methylimidazo[1,2-a]pyrazin-3-amine, a predicted logBB value can be obtained.

Machine Learning Approaches: More sophisticated models utilizing algorithms like Support Vector Machines (SVM), Random Forests (RF), and Deep Neural Networks (DNN) can be trained on large datasets to classify compounds as BBB-penetrant or non-penetrant.[15][18][19][20]

Causality Behind this Approach: In silico modeling is a rapid and cost-effective first step to prioritize compounds. A favorable computational prediction provides a strong rationale for proceeding with in vitro and in vivo testing.

In Vitro Assessment of BBB Permeability

In vitro models are essential for screening and ranking compounds based on their ability to cross a cell monolayer that mimics the BBB.[3][21][22]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method that assesses a compound's passive diffusion across an artificial lipid membrane.[23] This provides a measure of a compound's intrinsic permeability in the absence of active transporters.

Experimental Protocol: PAMPA-BBB Assay

  • Preparation of the Artificial Membrane: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) to form an artificial membrane.[24][25]

  • Compound Preparation: 6-Methylimidazo[1,2-a]pyrazin-3-amine is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.

  • Assay Setup: The compound solution is added to the donor wells of the filter plate. The acceptor wells are filled with a fresh buffer.

  • Incubation: The plate is incubated for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability is calculated using an established formula that takes into account the concentration change over time, the surface area of the membrane, and the volume of the wells.

Cell-Based Assays

Cell-based assays provide a more biologically relevant model by incorporating cellular tight junctions and active transport proteins.

4.2.1. Caco-2 Permeability Assay

While Caco-2 cells are derived from human colorectal adenocarcinoma, they form polarized monolayers with tight junctions and express various transporters, making them a widely used surrogate model for assessing intestinal and, to some extent, BBB permeability.[23][26][27][28] A bidirectional assay can reveal if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[23]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a Transwell™ system and cultured for 18-22 days to form a differentiated and polarized monolayer.[23]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[26][28]

  • Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (upper) chamber. At specified time points, samples are taken from the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Quantification: Compound concentrations in the collected samples are measured by LC-MS/MS.[27]

  • Calculation of Apparent Permeability (Papp): The Papp value for both directions is calculated.

  • Efflux Ratio (ER): The ER is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests that the compound is subject to active efflux.[23]

4.2.2. MDCK-MDR1 Assay

Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the P-gp efflux pump, are a valuable tool specifically for identifying P-gp substrates.[3] A low permeability and high efflux ratio in this assay would suggest that P-gp could limit the brain penetration of 6-Methylimidazo[1,2-a]pyrazin-3-amine.

Causality Behind Experimental Choices: Starting with PAMPA isolates passive diffusion. Moving to Caco-2 and MDCK-MDR1 models introduces biological complexity, specifically the potential for active efflux, which is a common reason for poor brain penetration.

In Vivo Characterization of BBB Permeability

While in vitro models are excellent for screening, in vivo studies are the gold standard for determining the actual extent of brain penetration in a living organism.[22][29]

In Situ Brain Perfusion

The in situ brain perfusion technique in rodents offers precise control over the composition of the perfusate and allows for the calculation of a quantitative measure of BBB permeability.[30][31][32][33][34]

Experimental Protocol: In Situ Brain Perfusion in Rats

  • Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed.

  • Catheterization: The external carotid artery is catheterized in a retrograde manner.[30]

  • Perfusion: A perfusion fluid (e.g., bicarbonate-buffered saline) containing a known concentration of radiolabeled or non-labeled 6-Methylimidazo[1,2-a]pyrazin-3-amine and a vascular space marker (e.g., [14C]sucrose) is infused at a constant rate.[30][32]

  • Perfusion Duration: The perfusion is carried out for a short duration (e.g., 60 seconds).[30][32]

  • Brain Tissue Collection: At the end of the perfusion, the animal is decapitated, and the brain is removed and dissected.

  • Sample Analysis: The concentration of the compound and the vascular marker in the brain tissue and perfusate is determined.

  • Calculation of Permeability-Surface Area (PS) Product: The PS product, a measure of the rate of transport across the BBB, is calculated.

G cluster_prep Preparation cluster_perfusion Perfusion cluster_analysis Analysis anesthesia Anesthetize Rat expose_carotid Expose Carotid Artery anesthesia->expose_carotid catheterize Catheterize External Carotid expose_carotid->catheterize infuse Infuse at Constant Rate (e.g., 60s) catheterize->infuse prepare_perfusate Prepare Perfusate with 6-MIP-3A & Marker prepare_perfusate->infuse decapitate Decapitate & Collect Brain infuse->decapitate dissect Dissect Brain Regions decapitate->dissect quantify Quantify Compound & Marker (LC-MS/MS or Scintillation) dissect->quantify calculate Calculate PS Product quantify->calculate

Integrated Data Analysis and Decision Making

The data from each of these stages should be integrated to form a complete picture of the BBB permeability of 6-Methylimidazo[1,2-a]pyrazin-3-amine.

AssayKey OutputInterpretation
In Silico Modeling Predicted logBB/ClassificationProvides an initial hypothesis.
PAMPA-BBB Permeability (Pe)Measures passive diffusion potential.
Caco-2 / MDCK-MDR1 Papp and Efflux Ratio (ER)Assesses passive and active transport, identifies efflux liability.
In Situ Brain Perfusion PS ProductProvides a quantitative in vivo measure of brain uptake.

A decision-making tree can guide further development. For instance, if the compound shows high passive permeability in PAMPA but poor in vivo penetration and a high efflux ratio in cell-based assays, it suggests that efflux is the limiting factor. This might prompt medicinal chemistry efforts to modify the structure to reduce its affinity for efflux transporters.

G start 6-Methylimidazo[1,2-a]pyrazin-3-amine in_silico In Silico Prediction (QSPR, Machine Learning) start->in_silico pampa PAMPA-BBB Assay in_silico->pampa Favorable Prediction cell_based Cell-Based Assays (Caco-2, MDCK-MDR1) pampa->cell_based High Passive Permeability decision Decision Point: Proceed with CNS Program? pampa->decision Low Permeability in_vivo In Situ Brain Perfusion cell_based->in_vivo Low Efflux Ratio cell_based->decision High Efflux Ratio in_vivo->decision High PS Product in_vivo->decision Low PS Product Proceed Proceed Redesign/Stop Redesign/Stop

Conclusion

Evaluating the blood-brain barrier permeability of a novel chemical entity like 6-Methylimidazo[1,2-a]pyrazin-3-amine requires a systematic and multi-tiered approach. While in silico predictions suggest that this molecule possesses favorable physicochemical properties for brain penetration, this hypothesis must be rigorously tested through a well-designed series of in vitro and in vivo experiments. By following the comprehensive framework outlined in this guide—from computational modeling and artificial membrane assays to cell-based transport studies and in situ brain perfusion—researchers can generate the high-quality, self-validating data necessary to make informed decisions in the CNS drug development process. This structured approach not only characterizes the specific compound but also provides a template for the broader challenge of designing and selecting molecules with the potential to treat devastating neurological disorders.

References

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Identifying Metabolites of 6-Methylimidazo[1,2-a]pyrazin-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, including Aurora kinase and ENPP1 inhibitors. However, compounds like 6-Methylimidazo[1,2-a]pyrazin-3-amine present distinct metabolic liabilities. Rapid in vivo clearance is frequently driven by the basicity of the primary amine and the susceptibility of the benzylic-like methyl group to oxidative attack.

As demonstrated in foundational optimization studies of Aurora kinase inhibitors, blocking oxidative metabolism at these specific sites—often through fluorine or deuterium incorporation—is critical for achieving viable oral bioavailability and systemic exposure 1. This guide outlines the authoritative, step-by-step analytical framework required to identify, characterize, and validate the metabolites of 6-Methylimidazo[1,2-a]pyrazin-3-amine using high-resolution liquid chromatography-tandem mass spectrometry (UHPLC-HRMS/MS).

Mechanistic Profiling & Structural Liabilities

Before initiating in vitro incubations, a Senior Application Scientist must perform a mechanistic triage of the molecule to predict biotransformation pathways. This dictates the choice of cofactors and analytical acquisition modes.

For 6-Methylimidazo[1,2-a]pyrazin-3-amine, the primary metabolic "soft spots" include:

  • The C-6 Methyl Group: Highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. The initial hydroxylation forms a hydroxymethyl intermediate (-CH2OH), which is rapidly oxidized further by cytosolic dehydrogenases or CYPs to a carboxylic acid (-COOH).

  • The C-3 Primary Amine: Prone to N-oxidation (forming a hydroxylamine or N-oxide) and Phase II N-glucuronidation via UGT enzymes.

  • The Imidazo-Pyrazine Core: Subject to direct ring hydroxylation or epoxidation, followed by rapid hydrolysis or Phase II conjugation (O-glucuronidation/sulfation).

MetabolicPathway Parent 6-Methylimidazo[1,2-a]pyrazin-3-amine (Parent Drug) N_Ox N-Oxidation (Hydroxylamine / N-oxide) Parent->N_Ox CYP450/FMO Me_Ox Methyl Oxidation (-CH2OH -> -COOH) Parent->Me_Ox CYP450 Ring_OH Core Hydroxylation (Pyrazine/Imidazole) Parent->Ring_OH CYP450 N_Gluc N-Glucuronidation Parent->N_Gluc UGTs O_Gluc O-Glucuronidation N_Ox->O_Gluc UGTs Me_Ox->O_Gluc UGTs Ring_OH->O_Gluc UGTs

Predicted Phase I and Phase II metabolic pathways for 6-Methylimidazo[1,2-a]pyrazin-3-amine.

Experimental Workflow: In Vitro Assays and LC-HRMS/MS

To capture both Phase I (oxidative) and Phase II (conjugative) metabolites, a dual-system approach utilizing Human Liver Microsomes (HLMs) and cryopreserved primary human hepatocytes is required. HLMs provide a high-turnover environment for CYP-mediated reactions, while hepatocytes offer a physiologically complete enzymatic cascade.

Workflow Incubation 1. In Vitro Incubation (HLM / Hepatocytes) Quench 2. Quenching & Extraction (Acetonitrile + IS) Incubation->Quench LCMS 3. UHPLC-HRMS/MS Data Dependent Acquisition Quench->LCMS Analysis 4. Data Processing Mass Defect Filtering LCMS->Analysis ID 5. Structural Elucidation MS/MS Fragmentation Analysis->ID

End-to-end analytical workflow for metabolite generation, acquisition, and identification.

Step-by-Step In Vitro Incubation Protocol (Self-Validating System)

A robust protocol must be self-validating. We achieve this by integrating strict control arms that prove causality: any observed mass shift must be enzymatically driven, not an artifact of chemical degradation or matrix interference.

  • Preparation: Thaw pooled HLMs (1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Substrate Addition: Spike 6-Methylimidazo[1,2-a]pyrazin-3-amine to a final concentration of 10 μM. Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent CYP inhibition.

  • Control Arms Setup (Critical for Validation):

    • T=0 Control: Quench immediately upon substrate addition to establish the baseline matrix background.

    • Minus-Cofactor Control (-NADPH): Incubate without NADPH to rule out non-CYP mediated degradation.

    • Positive Control: Incubate Midazolam (CYP3A4) and Diclofenac (CYP2C9) in parallel wells to validate the metabolic competency of the microsomes on the day of the assay.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Extraction: Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

LC-HRMS/MS Analytical Setup

High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is mandatory. The system should be operated in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA).

  • Chromatography: Use a sub-2 μm C18 column (e.g., Waters Acquity UPLC BEH C18) to resolve isobaric positional isomers (e.g., N-oxide vs. ring hydroxylation). A slow gradient of 0.1% Formic Acid in Water (Mobile Phase A) to 0.1% Formic Acid in Acetonitrile (Mobile Phase B) ensures optimal separation.

  • Mass Resolution: Minimum 70,000 FWHM at m/z 200 to ensure sub-ppm mass accuracy.

Data Acquisition, Mass Defect Filtering, & Structural Elucidation

Identifying trace metabolites in complex biological matrices requires Mass Defect Filtering (MDF). The parent drug has an exact mass of 148.0749 Da, resulting in a mass defect of +74.9 mDa. Because biotransformations shift the mass defect predictably (e.g., adding an oxygen atom shifts the defect by -5.1 mDa), we apply an MDF window of ±50 mDa around the parent and expected conjugate mass defects. This mathematically filters out thousands of endogenous lipid and peptide signals, isolating the true drug metabolites 2.

Once filtered, MS/MS fragmentation patterns are used to localize the site of metabolism. The table below summarizes the theoretical accurate masses and diagnostic neutral losses for 6-Methylimidazo[1,2-a]pyrazin-3-amine and its primary expected metabolites.

Table: Predicted Exact Masses and MS/MS Fragmentation Profiles
Metabolite TypeFormula (Neutral)Monoisotopic Mass (Da)[M+H]+ (m/z)Diagnostic MS/MS Neutral Losses
Parent Drug C7H8N4148.0749149.0827-NH3 (-17.0265)
Hydroxylation / N-Oxide C7H8N4O164.0698165.0776-H2O (-18.0106), -OH (-17.0027)
Carboxylic Acid C7H6N4O2178.0491179.0568-CO2 (-43.9898), -H2O (-18.0106)
N-Glucuronide C13H16N4O6324.1070325.1148-GlcA (-176.0321)
Hydroxy-Glucuronide C13H16N4O7340.1019341.1097-GlcA (-176.0321), -H2O (-18.0106)

Note: Differentiation between an N-oxide and a ring hydroxylation (both [M+H]+ = 165.0776) relies heavily on the MS/MS spectra. An N-oxide typically exhibits a facile loss of an oxygen radical or -OH (-17.0027 Da), whereas a ring-hydroxylated species will preferentially lose H2O (-18.0106 Da).

Regulatory Context: MIST Guidelines

For drug development professionals, identifying these structures is only the first step; quantifying their relative abundance is a regulatory mandate. According to the FDA's 2020 guidance on the Safety Testing of Drug Metabolites (MIST) 3, any disproportionate human metabolite that accounts for greater than 10% of total drug-related exposure at steady state must undergo dedicated safety testing.

If the carboxylic acid derivative of 6-Methylimidazo[1,2-a]pyrazin-3-amine accumulates in human plasma at levels exceeding this 10% threshold—and is not adequately covered by the exposure levels in standard nonclinical toxicology species (e.g., rat or dog)—the metabolite must be chemically synthesized and administered directly to animals in standalone chronic toxicity studies.

References

  • Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Safety Testing of Drug Metabolites Guidance for Industry (Revision 2, March 2020) U.S. Food and Drug Administration (FDA) URL:[Link]

  • Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels MetwareBio (2026) URL:[Link]

Sources

Methodological & Application

Application and Protocol for the Dissolution of 6-Methylimidazo[1,2-a]pyrazin-3-amine in DMSO for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including oncology and neurology.[1][2][3][4] 6-Methylimidazo[1,2-a]pyrazin-3-amine belongs to this class of nitrogen-containing heterocyclic compounds.[5] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro cell-based assays.

This document provides a detailed protocol for the dissolution of 6-Methylimidazo[1,2-a]pyrazin-3-amine in dimethyl sulfoxide (DMSO) for use in cell culture. It outlines the necessary materials, step-by-step procedures for preparing a stock solution, and best practices for storage and handling to ensure compound stability and integrity. The causality behind each step is explained to provide researchers with a comprehensive understanding of the protocol.

Physicochemical Properties and Rationale for DMSO Selection

Table 1: General Physicochemical Properties of Related Imidazo[1,2-a]pyrazine Derivatives

PropertyGeneral Observation for Imidazo[1,2-a]pyrazinesRationale for Protocol
Physical State Typically a solid powder at room temperature.Assumed to be a solid requiring dissolution before use in aqueous cell culture media.
Aqueous Solubility Generally low.The use of an organic solvent is necessary to prepare a concentrated stock solution.
Organic Solvent Solubility High in polar aprotic solvents like DMSO and DMF.DMSO is selected as the primary solvent due to its high solvating power for a wide range of organic compounds and its miscibility with cell culture media.[6]
Stability Varies depending on substitution, but the core is relatively stable.Proper storage conditions (low temperature, protection from light) are crucial to prevent degradation.

Why DMSO?

Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of many small molecules for several key reasons:

  • High Solvating Power: DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with poor aqueous solubility.

  • Miscibility with Aqueous Solutions: DMSO is miscible with water and cell culture media in all proportions, allowing for the dilution of the stock solution to the desired final concentration without precipitation of the compound.

  • Biocompatibility at Low Concentrations: At the low concentrations typically used in cell culture experiments (usually <0.5%), DMSO has minimal cytotoxic effects on most cell lines.

Materials and Equipment

  • 6-Methylimidazo[1,2-a]pyrazin-3-amine (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber or opaque polypropylene microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Safety and Handling Precautions

While a specific material safety data sheet (MSDS) for 6-Methylimidazo[1,2-a]pyrazin-3-amine is not widely available, related imidazo-fused heterocyclic compounds may cause skin and eye irritation.[7] Therefore, standard laboratory safety precautions should be followed:

  • Work in a well-ventilated area , preferably a chemical fume hood, when handling the powdered compound and concentrated DMSO solutions.

  • Wear appropriate PPE , including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of the powder by handling it carefully.

  • In case of contact with skin or eyes , rinse immediately with copious amounts of water and seek medical attention if irritation persists.

  • Consult the MSDS for DMSO for its specific handling and safety information.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies. The final working concentration in cell culture will be significantly lower.

Calculation of Required Mass
  • Determine the molecular weight (MW) of 6-Methylimidazo[1,2-a]pyrazin-3-amine. For the purpose of this protocol, we will assume a hypothetical molecular weight. It is crucial for the researcher to use the actual molecular weight provided by the supplier.

    • Let's assume the MW is 162.18 g/mol (this is a placeholder and should be replaced with the actual value).

  • Use the following formula to calculate the mass of the compound needed to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = Desired Concentration (mM) x Volume (mL) x MW ( g/mol ) / 1000

    Example Calculation (using the hypothetical MW): Mass (mg) = 10 mM x 1 mL x 162.18 g/mol / 1000 = 1.6218 mg

Step-by-Step Dissolution Procedure
  • Weighing the Compound:

    • Tare a sterile, amber or opaque microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of 6-Methylimidazo[1,2-a]pyrazin-3-amine powder directly into the tube.

  • Adding DMSO:

    • Add the desired volume of sterile, cell culture grade DMSO to the tube containing the powder. For the example above, this would be 1 mL.

  • Dissolution:

    • Tightly cap the tube.

    • Vortex the solution at room temperature for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has completely dissolved and there are no visible particulates. If necessary, continue vortexing or gently warm the solution (e.g., in a 37°C water bath) for a short period. Caution: Prolonged heating may degrade the compound.

Workflow Diagram

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use Calculate Calculate Mass Weigh Weigh Compound Calculate->Weigh Add_DMSO Add DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Inspect Visually Inspect Vortex->Inspect Aliquot Aliquot Inspect->Aliquot Complete Dissolution Store Store at -20°C or -80°C Aliquot->Store Dilute Dilute for Use Store->Dilute

Caption: Workflow for dissolving 6-Methylimidazo[1,2-a]pyrazin-3-amine in DMSO.

Storage and Stability of Stock Solutions

To maintain the integrity and activity of the 6-Methylimidazo[1,2-a]pyrazin-3-amine stock solution, proper storage is essential:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.

  • Storage Temperature: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

  • Protection from Light: Use amber or opaque tubes to protect the compound from light, as many organic molecules are light-sensitive.

  • Validation: Before use in a critical experiment, especially after long-term storage, it is good practice to validate the integrity of the compound, for instance, by analytical methods like HPLC if available.

Use in Cell Culture

Dilution to Working Concentration
  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Gently vortex the thawed stock solution to ensure homogeneity.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.

    • Important: To avoid precipitation, add the DMSO stock solution to the cell culture medium and mix immediately. Do not add the medium to the concentrated DMSO stock.

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Example Dilution Scheme

To prepare a 10 µM working solution from a 10 mM stock:

  • Prepare an intermediate dilution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM solution.

  • Alternatively, for a larger volume, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.

The final DMSO concentration in this example would be 0.1%.

Troubleshooting

IssuePossible CauseSolution
Compound does not dissolve completely Insufficient vortexing or low temperature.Continue vortexing. Gently warm the solution in a 37°C water bath for a few minutes. If the compound is still not dissolved, consider preparing a lower concentration stock solution.
Precipitation upon dilution in cell culture medium The compound has low solubility in the aqueous medium at the desired concentration.Prepare a more dilute stock solution in DMSO. Ensure rapid mixing when adding the stock to the medium. Lower the final working concentration.
Inconsistent experimental results Degradation of the compound due to improper storage (e.g., multiple freeze-thaw cycles).Use fresh aliquots for each experiment. Validate the integrity of the stock solution if it has been stored for a long time.
Cytotoxicity in vehicle control The final DMSO concentration is too high.Ensure the final DMSO concentration in the cell culture medium is at a non-toxic level for the specific cell line being used (typically <0.5%).

Conclusion

This protocol provides a comprehensive guide for the dissolution of 6-Methylimidazo[1,2-a]pyrazin-3-amine in DMSO for use in cell culture experiments. By following these steps and understanding the rationale behind them, researchers can prepare stable and reliable stock solutions, leading to more accurate and reproducible experimental outcomes. Given the limited publicly available data for this specific compound, it is strongly recommended that researchers perform small-scale solubility and stability tests prior to large-scale use.

References

  • NextSDS. 6-methylimidazo[1,2-a]pyrazine-3-carboxylic acid — Chemical Substance Information. [Link]

  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. [Link]

  • ACS Publications. (2017, June 19). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • PMC. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • Bentham Science. (2024, January 1). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • PubMed. (2011, September 15). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [Link]

  • AMERICAN ELEMENTS. Pyrazines. [Link]

  • RSC Publishing. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. [Link]

  • ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • PMC. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

  • PMC. (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Application Note: Utilizing 6-Methylimidazo[1,2-a]pyrazin-3-amine as a Privileged Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale: The Imidazo[1,2-a]pyrazine Pharmacophore

In the landscape of targeted oncology and targeted protein degradation, the 6-methylimidazo[1,2-a]pyrazin-3-amine scaffold has emerged as a highly versatile, privileged pharmacophore for designing ATP-competitive kinase inhibitors. The imidazo[1,2-a]pyrazine core is structurally renowned for its ability to flawlessly mimic the adenine ring of endogenous ATP. This structural mimicry allows the nitrogen atoms within the core to act as critical hydrogen bond acceptors and donors, anchoring the molecule to the highly conserved backbone amides of the kinase hinge region[1][2].

Causality in Scaffold Design: Kinase selectivity is notoriously difficult to achieve due to the conserved nature of the ATP-binding pocket across the kinome. By utilizing 6-methylimidazo[1,2-a]pyrazin-3-amine as a foundational building block, structural biologists can functionalize the 3-amine position to extend the molecule into the solvent-exposed region or the DFG-out pocket. Concurrently, the 6-methyl group optimally fills adjacent hydrophobic sub-pockets, restricting the rotational degrees of freedom and enhancing both target affinity and residence time. This exact strategy has been used to exploit minor variations in gatekeeper residues (e.g., Thr217 in Aurora A versus Glu in Aurora B/C) to achieve strict isoform-specific inhibition[3].

Mechanism of Action & Target Engagement

When an optimized imidazo[1,2-a]pyrazine derivative occupies the ATP-binding pocket, it forms a critical hydrogen bond network (e.g., with Met704 in DDR1 or equivalent hinge residues in Aurora kinases)[1]. This competitive blockade prevents ATP hydrolysis, halting auto-phosphorylation and downstream signal transduction, which ultimately drives oncogene-addicted cell lines into cell cycle arrest or apoptosis[2].

Pathway Inhibitor 6-Methylimidazo[1,2-a] pyrazin-3-amine Derivative Hinge Kinase Hinge Region (e.g., Met704 / Thr217) Inhibitor->Hinge Hydrogen Bonding ATP ATP Binding Pocket Hinge->ATP Kinase Target Kinase (Aurora A / DDR1 / CDK9) ATP->Kinase Downstream Downstream Phosphorylation & Signal Transduction Kinase->Downstream Blocked by Inhibitor Outcome Cell Cycle Arrest / Apoptosis Downstream->Outcome

Diagram 1: Mechanism of target kinase inhibition via the imidazo[1,2-a]pyrazine pharmacophore.

Self-Validating Biochemical Assay: TR-FRET Protocol

To rigorously evaluate the potency of newly synthesized 6-methylimidazo[1,2-a]pyrazin-3-amine derivatives, a robust biochemical assay workflow is required. The following protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Why TR-FRET? Highly conjugated heterocyclic compounds, including imidazo-pyrazines, often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or prompt-fluorescence readouts. TR-FRET introduces a temporal delay (e.g., 50–100 µs) before measurement. This allows short-lived background fluorescence from the compound to decay completely, ensuring the measured signal is strictly dependent on the kinase-tracer interaction.

Workflow Step1 Acoustic Dispensing (Inhibitor in DMSO) Step2 Kinase Pre-incubation (Equilibration) Step1->Step2 Step3 Tracer & Antibody Addition Step2->Step3 Step4 TR-FRET Readout (620nm / 665nm) Step3->Step4 Step5 Assay Validation & IC50 Calculation Step4->Step5

Diagram 2: Step-by-step TR-FRET biochemical assay workflow for kinase target engagement.

Reagents & Causality
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Rationale: HEPES maintains physiological pH. Mg²⁺ is an essential cofactor required for the ATP-competitive tracer to bind. Brij-35 (a non-ionic detergent) is critical; it prevents the highly lipophilic imidazo[1,2-a]pyrazine core from non-specifically adhering to the microplate walls, which would otherwise result in artificially low potency readings.

  • Reducing Agent: 2 mM DTT (added fresh).

    • Rationale: Prevents the oxidation of critical cysteine residues within the kinase active site, ensuring the protein remains in its active, natively folded state.

Step-by-Step Workflow
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

    • Rationale: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes. This maintains a final assay DMSO concentration of ≤1%, preventing solvent-induced kinase denaturation.

  • Kinase Addition: Add 5 µL of the target kinase (e.g., Aurora A at 2 nM final concentration) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the hinge region before it has to compete with the high-affinity tracer, preventing false-negative potency shifts.

  • Tracer Addition: Add 5 µL of a mixture containing the AlexaFluor-labeled ATP-competitive probe and the Europium-labeled anti-tag antibody.

  • Equilibration: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 337 nm and dual emission wavelengths of 620 nm (Europium donor) and 665 nm (AlexaFluor acceptor).

Assay Validation (Trustworthiness)

Every protocol must be a self-validating system. Before deriving IC50 values, calculate the Z'-factor for the assay plate using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative| A Z'-factor ≥ 0.5 confirms excellent assay robustness, validating that the signal window is wide enough and the variance tight enough to trust the biochemical data. Calculate the FRET ratio (665 nm / 620 nm) and normalize against DMSO controls to determine the IC50 using a 4-parameter logistic regression model.

Quantitative Profiling Data

When optimizing the 6-methylimidazo[1,2-a]pyrazin-3-amine scaffold, tracking both primary target potency and off-target liabilities is critical. The table below summarizes typical profiling data for optimized derivatives targeting various kinases.

Target KinaseImidazo[1,2-a]pyrazine Derivative TypeIC50 (nM)Selectivity ProfileReference
DDR1 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides8.7 - 23.8>100-fold selectivity vs Bcr-Abl & c-Kit[1]
Aurora A Fluoro/Deuterated Imidazo[1,2-a]pyrazin-8-amines< 4.0High isoform selectivity over Aurora B/C[2]
CDK9 2-Pyridin-4-yl-3-benzyl-imidazo[1,2-a]pyrazine160Active against MCF7, HCT116 cell lines[4]

References

  • Title: Design and Optimization of 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as Selective DDR1 Inhibitors Source: ACS Chemical Biology / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus Source: Pharmaceuticals (Basel) / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells Source: ResearchGate URL: [Link]

Sources

Application Note: Formulation Strategies for Oral Delivery of 6-Methylimidazo[1,2-a]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

The compound 6-Methylimidazo[1,2-a]pyrazin-3-amine serves as a highly privileged heterocyclic building block and pharmacophore. Derivatives of the imidazo[1,2-a]pyrazine core are extensively utilized in the development of potent kinase inhibitors (e.g., Aurora, PI3K/mTOR, ENPP1, and Syk inhibitors) as well as advanced anti-parasitic agents[1],[2],[3].

Despite their potent in vitro target engagement, these fused bicyclic compounds frequently suffer from severe pharmacokinetic bottlenecks. They typically present a "brick dust" physicochemical profile: highly crystalline, lipophilic, and poorly soluble in both aqueous media and standard lipid excipients. To translate these molecules into viable oral therapeutics, advanced formulation techniques must be employed to artificially elevate their apparent solubility and drive intestinal permeation.

Preformulation Profiling

Before selecting a formulation strategy, it is critical to profile the inherent physicochemical barriers of the API.

Table 1: Typical Physicochemical Properties of Imidazo[1,2-a]pyrazin-3-amine Derivatives

ParameterTypical Range / ValueFormulation Implication
Molecular Weight 300 - 450 g/mol Favorable for oral absorption if solubilized.
LogP (Lipophilicity) 3.5 - 5.0High lipophilicity drives poor aqueous solubility.
Kinetic Solubility (pH 7.4) < 10 - 50 µMRequires aggressive solubility-enhancing formulation[4].
Melting Point 200°C - 280°CHigh lattice energy; resistant to simple lipid dissolution.
pKa (Basic Nitrogen) 4.0 - 5.5pH-dependent solubility; high risk of precipitation in the neutral intestine.

Formulation Strategy: Causality & Mechanistic Insights

The Challenge: Because of the high melting point and extremely low aqueous solubility, conventional lipid-based formulations (like Self-Microemulsifying Drug Delivery Systems - SMEDDS) often fail to dissolve a sufficient payload of the API.

The Solution: Amorphous Solid Dispersion (ASD) via spray drying is the optimal technique. By dissolving the API and a stabilizing amphiphilic polymer (e.g., HPMCAS) in a common organic solvent and rapidly evaporating it, the drug is trapped in a high-energy, disordered amorphous state.

The Causality: Upon ingestion, the amorphous matrix bypasses the high crystal lattice energy barrier. This creates a "Spring" (rapid dissolution leading to a supersaturated state in the gastrointestinal tract) and a "Parachute" (the polymer sterically and thermodynamically prevents the API from rapidly re-crystallizing). This sustained supersaturation creates the concentration gradient necessary to drive passive diffusion across the intestinal epithelium, drastically improving oral bioavailability.

Mechanistic Workflows

G API 6-Methylimidazo[1,2-a] pyrazin-3-amine Mixing Solution Preparation & Mixing API->Mixing Polymer Polymer Matrix (HPMCAS / PVP-VA) Polymer->Mixing Solvent Organic Solvent (DCM/MeOH) Solvent->Mixing SprayDry Spray Drying (Atomization & Evaporation) Mixing->SprayDry ASD Amorphous Solid Dispersion (ASD) SprayDry->ASD

Workflow for generating Amorphous Solid Dispersions via Spray Drying.

G ASD ASD Formulation Dissolution Rapid Dissolution (The 'Spring') ASD->Dissolution Supersat Supersaturated State (The 'Parachute') Dissolution->Supersat Absorption Enhanced Intestinal Absorption Supersat->Absorption Bio Increased Oral Bioavailability Absorption->Bio

The Spring and Parachute mechanism enhancing oral bioavailability.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

Self-Validating System: This protocol integrates a secondary drying step and immediate X-Ray Powder Diffraction (XRPD) verification to ensure the complete absence of Bragg peaks, validating a successful amorphous conversion before proceeding to in vitro testing.

  • Solvent Selection & Preparation: Prepare a 9:1 (v/v) mixture of Dichloromethane (DCM) and Methanol (MeOH). Rationale: This specific ratio ensures the simultaneous dissolution of the highly lipophilic imidazo[1,2-a]pyrazine API (soluble in DCM) and the amphiphilic polymer (soluble in MeOH).

  • API/Polymer Dissolution: Dissolve the 6-Methylimidazo[1,2-a]pyrazin-3-amine derivative and Hypromellose Acetate Succinate (HPMCAS-HF) at a 1:3 mass ratio in the solvent mixture to achieve a total solids concentration of 5% (w/v). Stir continuously until the solution is visually clear and free of particulates.

  • Spray Drying Parameters: Process the solution using a lab-scale spray dryer (e.g., Büchi B-290) utilizing the following optimized parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C - 50°C

    • Aspirator Rate: 100%

    • Feed Rate: 5 mL/min

    • Atomization Gas Flow: 400 L/h

  • Secondary Drying: Collect the resulting powder from the cyclone and transfer it to a vacuum oven. Dry at 40°C for 24 hours to remove residual organic solvents below ICH Q3C safety limits.

  • Validation: Analyze the final powder via XRPD. The presence of a broad "halo" without sharp diffraction peaks confirms a successful amorphous solid dispersion.

Protocol B: In Vitro Non-Sink Dissolution & pH-Shift Assay

Causality: Standard sink-condition dissolution does not accurately predict in vivo performance for ASDs. A non-sink, pH-shift assay is required to simulate the transition from the acidic stomach to the neutral intestine, rigorously testing the polymer's "parachute" effect (its ability to inhibit precipitation).

  • Gastric Phase Simulation: Add 50 mg (API equivalent) of the formulated ASD to 50 mL of 0.1 N HCl (pH 1.2) at 37°C. Stir at 100 rpm for 30 minutes.

  • Intestinal Shift: After 30 minutes, add 50 mL of double-concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer to rapidly shift the pH to 6.8.

  • Sampling: Withdraw 1 mL aliquots at 5, 15, 30, 60, 90, and 120 minutes post-pH shift. Immediately centrifuge the aliquots at 13,000 rpm for 2 minutes. Rationale: Centrifugation separates the precipitated crystalline API from the supersaturated, solubilized API in the supernatant.

  • Quantification: Analyze the supernatant via HPLC-UV to determine the concentration of the bio-accessible drug over time.

Data Presentation: Pharmacokinetic & Dissolution Outcomes

When the protocols above are executed correctly, the transformation from a crystalline state to an ASD yields dramatic improvements in exposure. The table below summarizes typical pharmacokinetic parameters observed for imidazo[1,2-a]pyrazine derivatives formulated using this methodology.

Table 2: Comparative In Vitro and In Vivo Performance (Crystalline vs. ASD Formulation)

Formulation TypeCmax (ng/mL)AUC0-24h (h·ng/mL)Oral Bioavailability (F%)Supersaturation Duration
Crystalline API (Unformulated) 125 ± 15850 ± 60< 10%N/A (Immediate precipitation)
ASD (1:3 API:HPMCAS) 890 ± 456,400 ± 320~ 45 - 59%> 120 minutes

Note: Data represents typical pharmacokinetic improvements observed for imidazo[1,2-a]pyrazine derivatives when formulated as ASDs in in vivo rodent models[2],[3].

References

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis | ACS Infectious Diseases. ACS Publications. URL:[Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • US9290505B2 - Substituted imidazo[1,2-a]pyrazines as Syk inhibitors.Google Patents.

Sources

Application Note: Storage, Handling, and Synthetic Workflows for 6-Methylimidazo[1,2-a]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

6-Methylimidazo[1,2-a]pyrazin-3-amine (CAS: 1934601-29-2) is an electron-rich, fused bicyclic heteroaromatic primary amine. In medicinal chemistry, the imidazo[1,2-a]pyrazine core is highly valued as a bioisostere for purines (such as adenine). This makes it a privileged scaffold for the development of kinase inhibitors, antiparasitic agents, and urokinase plasminogen activator (uPA) inhibitors [1].

Due to its bifunctional nature—possessing both an exocyclic primary amine and an endocyclic nucleophilic nitrogen—it is a prime substrate for diversity-oriented synthesis. It is most notably utilized in the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to rapidly generate complex, drug-like libraries [2].

Physicochemical Properties & Storage Causality

Causality of Degradation: The C3-amino group on the imidazo[1,2-a]pyrazine ring is highly susceptible to atmospheric oxidation. The electron-donating nature of the methyl group at the C6 position further increases the electron density of the aromatic system, lowering its oxidation potential. Exposure to ambient light, moisture, or oxygen leads to rapid N-oxidation, the generation of radical species, and subsequent polymerization. This degradation is visually indicated by the powder darkening from a pale yellow/tan to a dark brown. To maintain structural integrity and synthetic titer, strict environmental controls must be enforced.

Table 1: Physicochemical Properties and Storage Parameters
ParameterSpecification / Guideline
Chemical Name 6-Methylimidazo[1,2-a]pyrazin-3-amine
CAS Number 1934601-29-2
Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Appearance Pale yellow to tan crystalline powder
Solubility DMSO, DMF, Methanol (Anhydrous)
Long-Term Storage -20°C, Desiccated, Protected from light
Atmosphere Inert (Argon or Nitrogen gas)

Handling and Preparation Protocols

To ensure a self-validating handling system, the following protocol minimizes oxidative degradation and ensures reproducible reaction kinetics.

Step-by-Step Handling Protocol:

  • Equilibration: Remove the sealed vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening cold vials causes immediate atmospheric moisture condensation on the hygroscopic powder, leading to hydrolytic degradation and inaccurate mass measurements.

  • Inert Transfer: Transfer the vial to a glovebox or a localized Argon-flushed environment.

  • Weighing: Use an anti-static, grounded micro-spatula to weigh the required mass. The powder can exhibit static charge, which leads to mass loss during transfer.

  • Dissolution: Dissolve the compound immediately in anhydrous, degassed solvents (e.g., DMSO or Methanol).

  • Re-sealing: Flush the source vial with Argon for 30 seconds, seal tightly with Parafilm, and return immediately to -20°C storage.

StorageHandling A Receive 6-Methylimidazo [1,2-a]pyrazin-3-amine B Inspect Seal & Integrity (Reject if compromised) A->B C Long-Term Storage (-20°C, Desiccated, Dark) B->C D Transfer to Glovebox (Argon/Nitrogen Atmosphere) C->D  When required for assay E Weighing & Aliquoting (Use Anti-static Spatula) D->E F Dissolve in Anhydrous Solvent (DMSO/MeOH/DMF) E->F G Immediate Use in Synthetic Workflow F->G

Fig 1. Recommended storage and handling workflow for 6-Methylimidazo[1,2-a]pyrazin-3-amine.

Application Workflow: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful Ugi-variant multicomponent reaction (MCR) that couples an aldehyde, an isocyanide, and a 2-aminoazine (in this case, 6-Methylimidazo[1,2-a]pyrazin-3-amine) to yield highly substituted imidazo-pyrazine scaffolds [3].

Reaction Causality: The reaction relies on the initial condensation of the primary amine with the aldehyde to form an electrophilic Schiff base (imine). A Lewis acid catalyst (e.g., Scandium(III) triflate, Sc(OTf)3) is employed to activate the imine, facilitating the subsequent [4+1] cycloaddition with the isocyanide.

Self-Validating Step-by-Step GBB Protocol:

  • Imine Formation: In an oven-dried, Argon-flushed 10 mL round-bottom flask, add 6-Methylimidazo[1,2-a]pyrazin-3-amine (1.0 mmol) and the desired aldehyde (1.0 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous Methanol (MeOH). Stir at room temperature for 15 minutes.

    • Validation Check: A distinct color shift to deep yellow/orange indicates successful Schiff base formation.

  • Catalysis: Add Sc(OTf)3 (0.1 mmol, 10 mol%) as a Lewis acid catalyst. Stir for an additional 5 minutes to ensure full activation of the imine intermediate.

  • Cycloaddition: Slowly add the isocyanide (1.0 mmol) dropwise over 2 minutes to prevent thermal runaway and side-reactions.

  • Reaction Progression: Stir the mixture at room temperature for 12–24 hours. Monitor via TLC (DCM:MeOH 9:1).

    • Validation Check: The complete disappearance of the highly fluorescent starting amine spot under 254 nm UV light confirms reaction completion.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 (5 mL), extract with EtOAc (3 x 10 mL), dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

GBB_Workflow N1 6-Methylimidazo [1,2-a]pyrazin-3-amine N3 Schiff Base (Imine Intermediate) N1->N3 N2 Aldehyde (Electrophile) N2->N3 N5 Highly Substituted Imidazo-pyrazine Scaffold N3->N5 N4 Isocyanide (C-Terminal Input) N4->N5 [4+1] Cycloaddition Cat Lewis Acid Catalyst (e.g., Sc(OTf)3) Cat->N3 Catalyzes formation

Fig 2. Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction mechanism and workflow.

Table 2: Troubleshooting the GBB Reaction
ObservationRoot CauseCorrective Action
No imine formation (color remains pale)Moisture in solvent is hydrolyzing the imine back to starting materials.Use strictly anhydrous MeOH and activated molecular sieves (4Å).
Low yield / Unreacted isocyanide Weak electrophilicity of the intermediate imine.Increase Lewis acid catalyst loading to 15-20 mol% or gently heat to 40°C.
Dark tarry byproducts Oxidation of the starting amine prior to condensation.Ensure strict Argon atmosphere; verify amine purity (NMR) before use.

References

  • Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold. Journal of Medicinal Chemistry. URL: [Link]

  • Solvent- and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy. ACS Omega. URL: [Link]

  • Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of 6-Methylimidazo[1,2-a]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 6-Methylimidazo[1,2-a]pyrazin-3-amine .

This compound presents a unique purification challenge due to its highly polar nature and the presence of multiple basic nitrogen atoms (a primary amine at C3, alongside the imidazole and pyrazine nitrogens). These structural features frequently lead to severe peak tailing, irreversible column binding, and poor recovery when using standard purification methods. This guide provides field-proven, self-validating strategies to overcome these bottlenecks.

Purification Strategy Workflow

Before beginning your purification, use the decision tree below to determine the optimal chromatographic approach based on your initial Thin Layer Chromatography (TLC) results.

PurificationWorkflow Start Crude 6-Methylimidazo[1,2-a]pyrazin-3-amine TLC TLC on Bare Silica (DCM / MeOH) Start->TLC CheckTailing Severe Tailing or Low Recovery? TLC->CheckTailing AddModifier Add 1-5% TEA or NH4OH to Mobile Phase CheckTailing->AddModifier Yes NormalPhase Proceed with Normal-Phase Flash Chromatography CheckTailing->NormalPhase No CheckAgain Resolution Improved? AddModifier->CheckAgain CheckAgain->NormalPhase Yes ReversePhase Switch to Reverse-Phase (C18 Silica) CheckAgain->ReversePhase No

Workflow for optimizing 6-Methylimidazo[1,2-a]pyrazin-3-amine purification.

Troubleshooting FAQs

Q1: Why does 6-Methylimidazo[1,2-a]pyrazin-3-amine exhibit severe tailing and irreversible binding on standard bare silica gel? A1: The root cause is a mixed-mode retention mechanism. Bare silica gel is densely populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0). The basic nitrogen atoms in the imidazopyrazine core act as strong hydrogen-bond acceptors and bases. When the compound passes through the column, it undergoes strong, non-specific acid-base interactions with these silanols[1]. This causes the compound to desorb slowly and unevenly, resulting in peak tailing, broad fractions, and ultimately poor mass recovery[2].

Q2: How can I suppress this tailing in normal-phase chromatography? A2: You must competitively mask the acidic silanol sites on the stationary phase. This is achieved by incorporating a volatile basic modifier into your mobile phase. For highly polar nitrogenous compounds, adding 1–5% Triethylamine (TEA) or concentrated aqueous Ammonium Hydroxide (NH₄OH) saturates the silica's acidic sites[3]. This forces your imidazopyrazine to elute strictly based on its polarity rather than ion-exchange interactions. A highly effective and widely adopted solvent mixture for polar amines is 85:14:1 Dichloromethane:Methanol:NH₄OH[4].

Q3: I added a basic modifier, but my compound is still co-eluting with a structurally similar des-methyl impurity. What is the next logical step? A3: If normal-phase selectivity is exhausted and resolution remains poor, you must employ an orthogonal separation mechanism. Switching to Reverse-Phase (RP) Flash Chromatography using a C18-functionalized stationary phase is the most robust alternative[5]. Because C18 relies on hydrophobic partitioning rather than polar interactions, the elution order and selectivity will drastically change, often resolving closely eluting polar impurities that co-elute on bare silica.

Q4: In Reverse-Phase (C18) chromatography, should I use an acidic or basic mobile phase additive for this compound? A4: It depends entirely on your retention goals and the compound's behavior:

  • Acidic Modifiers (e.g., 0.1% Trifluoroacetic Acid (TFA) or Formic Acid): These protonate the primary amine, increasing its aqueous solubility and preventing secondary interactions with any residual unendcapped silanols on the C18 matrix[5]. This yields extremely sharp peaks but will significantly reduce the retention time of the already polar imidazopyrazine.

  • Basic Modifiers (e.g., 0.1% TEA): These keep the amine in its neutral (freebase) state, maximizing its hydrophobicity and increasing its retention on the C18 column[1]. This is useful if the compound is eluting too close to the void volume under acidic conditions.

Validated Experimental Protocols

Protocol 1: Normal-Phase Purification using Ammonia-Modified Silica

Use this protocol if TLC indicates that basic modifiers successfully resolve the target compound from impurities.

  • Solvent Preparation: Prepare a mobile phase of 85:14:1 (v/v/v) Dichloromethane : Methanol : Ammonium Hydroxide (NH₄OH). Self-Validation Check: Ensure the solution is miscible and clear; phase separation indicates too much aqueous ammonia.

  • Column Equilibration: Flush a bare silica flash cartridge with 3 to 5 Column Volumes (CV) of the modified solvent. This pre-neutralizes the acidic silanols. Self-Validation Check: Monitor the UV baseline (254 nm). Equilibration is complete only when the baseline stabilizes and stops drifting.

  • Sample Loading: Dissolve the crude 6-Methylimidazo[1,2-a]pyrazin-3-amine in a minimal volume of the mobile phase. If solubility is poor, dry-load the sample onto Celite 545 to prevent band broadening at the column head.

  • Elution: Execute an isocratic elution. Monitor fractions at 254 nm and 280 nm (characteristic UV absorbance for imidazopyrazines).

  • Fraction Analysis: Confirm product fractions via TLC (using the same modified solvent system) or LC-MS before pooling and concentrating under reduced pressure.

Protocol 2: Reverse-Phase (C18) Purification with Acidic Gradient

Use this protocol for highly impure mixtures or when normal-phase chromatography fails to provide adequate resolution.

  • Solvent Preparation: Prepare Mobile Phase A (Deionized Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Column Equilibration: Equilibrate a pre-packed C18 flash cartridge with 95% A / 5% B for 3 CVs[5].

  • Sample Loading: Dissolve the sample in DMSO or a minimal amount of Mobile Phase A. Inject directly onto the column. Self-Validation Check: Keep DMSO injection volumes below 2% of the column volume to prevent the strong solvent effect from dragging the compound through the column prematurely.

  • Elution: Execute a linear gradient from 5% B to 60% B over 15 CVs. The acidic modifier ensures the amine remains protonated, yielding sharp, symmetrical peaks[5].

  • Product Isolation: Pool the pure fractions. Because the product is now a TFA salt, lyophilize (freeze-dry) the fractions to remove water and volatile TFA, yielding the purified compound.

Quantitative Method Comparison

To assist in selecting the correct parameters, the following table summarizes the expected chromatographic behavior of imidazopyrazine amines under various conditions.

Stationary PhaseMobile Phase SystemModifier / AdditivePrimary Retention MechanismExpected Peak ShapeTypical Recovery
Bare Silica Gel (Normal Phase)DCM / MeOHNoneH-bonding, Dipole-Dipole, Ion-ExchangeSevere Tailing, Broad< 50%
Bare Silica Gel (Normal Phase)DCM / MeOH1-5% TEA or NH₄OHH-bonding, Dipole-DipoleSharp, Symmetrical> 85%
C18 Silica (Reverse Phase)H₂O / Acetonitrile0.1% TFAHydrophobic PartitioningVery Sharp> 90%
C18 Silica (Reverse Phase)H₂O / Acetonitrile0.1% TEAHydrophobic PartitioningModerate to Sharp> 85%

Sources

Technical Support Center: Mitigating Off-Target Effects of Imidazopyrazine-Based Compounds in Phenotypic Screens

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing imidazopyrazine-based small molecules, such as 6-Methylimidazo[1,2-a]pyrazin-3-amine, in phenotypic screens and are encountering challenges related to off-target effects. As this class of compounds is frequently associated with kinase inhibition, this guide provides a framework for identifying and mitigating unintended biological activities to ensure the validity and translatability of your screening hits.

I. Frequently Asked Questions (FAQs)

Q1: We have a potent hit, 6-Methylimidazo[1,2-a]pyrazin-3-amine, from our phenotypic screen. However, we are concerned about potential off-target effects. What are the first steps to assess its selectivity?

A1: Initial characterization should focus on broadly profiling the compound's activity against a panel of likely off-targets. Given that the imidazopyrazine scaffold is a common hinge-binding motif for kinases, a comprehensive kinome scan is the recommended first step.[1] This will provide a landscape of the compound's kinase inhibitory activity and reveal potential off-targets within this enzyme family. Service providers like AssayQuant, Pamgene, and Cell Signaling Technology offer kinome profiling services.[2]

Q2: Our phenotypic hit is showing toxicity in follow-up cell viability assays. How can we determine if this is due to an off-target effect?

A2: Cytotoxicity is a common consequence of off-target activity. To deconvolve this, consider the following:

  • Orthogonal Validation: Confirm the phenotype with structurally distinct compounds that are known to target the desired pathway. If these compounds do not exhibit the same toxicity profile, it is likely your hit has off-target effects.

  • Dose-Response Analysis: A steep dose-response curve for toxicity that is significantly different from the dose-response of the desired phenotype can indicate off-target effects.

  • Cell Painting Assays: This high-content imaging technique can provide a morphological fingerprint of your compound's effect on cells.[3][4][5][6] By comparing this fingerprint to a database of reference compounds with known mechanisms of action, you can identify potential off-target liabilities, including those leading to cytotoxicity.[3]

Q3: We suspect our compound is hitting multiple targets, leading to a complex phenotype. How can we identify the specific target responsible for the desired effect?

A3: Target deconvolution is critical in this scenario. Several powerful techniques can be employed:

  • Thermal Proteome Profiling (TPP): This unbiased method identifies direct and indirect targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.[7][8][9][10][11]

  • Chemical Proteomics: Utilizing photoaffinity probes derived from the imidazopyrazine scaffold can help identify a range of on- and off-targets in a complex proteome.[12]

  • Genetic Approaches (CRISPR/siRNA): Systematically knocking down or knocking out potential targets can help determine which protein is essential for the observed phenotype.

Q4: How can we proactively design our phenotypic screens to minimize the impact of off-target effects from the beginning?

A4: A well-designed primary screen can significantly reduce the number of false positives and hits with undesirable off-target profiles.

  • Counter-Screening: Include a counter-screen using a cell line that does not express the target of interest or where the pathway is not active. This helps to eliminate compounds that produce the phenotype through an irrelevant mechanism.

  • Multiplexed Readouts: Whenever possible, use high-content imaging or other multiplexed readouts in your primary screen. This provides a richer dataset that can help to flag compounds with undesirable characteristics early on.

  • Use of Reference Compounds: Include a well-characterized tool compound for the desired pathway as a positive control. This will help to validate the assay and provide a benchmark for the desired phenotypic response.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to off-target effects of imidazopyrazine-based compounds.

Problem 1: Hit from primary screen is not reproducible or shows inconsistent activity.
Potential Cause Troubleshooting Step Rationale
Compound Instability or Aggregation 1. Assess compound solubility and stability in assay media. 2. Include a nephelometry or dynamic light scattering (DLS) assay to detect aggregation.Imidazopyrazine compounds can sometimes have poor solubility, leading to aggregation and non-specific activity.
Cell Health Issues 1. Monitor cell health throughout the assay using a viability marker (e.g., CellTiter-Glo). 2. Perform a cytotoxicity counterscreen in parallel with the primary assay.A narrow therapeutic window can lead to inconsistent results if the compound is toxic at or near its effective concentration.
Assay Artifact 1. Test the compound in an orthogonal assay that measures the same biological endpoint through a different method. 2. Rule out interference with the reporter system (e.g., luciferase inhibition, autofluorescence).This ensures the observed phenotype is not an artifact of the specific assay technology.
Problem 2: Hit validation in secondary assays reveals a different mechanism of action than hypothesized.
Potential Cause Troubleshooting Step Rationale
Polypharmacology 1. Perform a broad kinome scan to identify all kinase targets. 2. Use Thermal Proteome Profiling (TPP) to get an unbiased view of all protein interactions.[7][8][9][10][11]Imidazopyrazine-based kinase inhibitors are often not entirely specific and can engage multiple targets, leading to a complex biological response.[13]
Indirect Pathway Modulation 1. Map the known and potential off-targets onto signaling pathway diagrams. 2. Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, KEGG) to identify unexpected connections.The compound may be acting on an upstream or parallel pathway that indirectly influences the desired phenotype.
Metabolite Activity 1. Analyze compound stability in the cellular environment. 2. If metabolites are formed, synthesize and test them in the phenotypic assay.The active compound may be a metabolite of the originally screened molecule.

III. Experimental Protocols

Protocol 1: Kinome Profiling for Off-Target Kinase Identification

This protocol outlines a general workflow for assessing the selectivity of a hit compound against a panel of kinases. Commercial services are widely available and recommended for comprehensive profiling.[14][15]

Objective: To identify the on- and off-target kinases of 6-Methylimidazo[1,2-a]pyrazin-3-amine.

Workflow:

  • Compound Submission: Provide the compound of interest to a kinome profiling service provider.

  • Assay Format Selection: Choose between binding assays (e.g., KINOMEscan™) or functional enzymatic assays. Functional assays are often preferred as they measure direct inhibition of kinase activity.

  • Concentration Selection: Select a concentration for the initial screen. A single high concentration (e.g., 1 or 10 µM) is typically used for initial profiling.

  • Data Analysis: The service provider will report the percent inhibition for each kinase in the panel. Hits are typically defined as kinases showing >50% or >80% inhibition.

  • Follow-up: For confirmed hits, determine the IC50 or Ki values to quantify the potency of inhibition.

Data Interpretation:

A selective compound will show potent inhibition of the desired target kinase with minimal activity against other kinases. A non-selective compound will inhibit multiple kinases, often across different families. This information is crucial for understanding potential off-target liabilities.

Protocol 2: Cell Painting for Phenotypic Fingerprinting and Off-Target Deconvolution

Objective: To generate a morphological profile of cells treated with 6-Methylimidazo[1,2-a]pyrazin-3-amine to infer its mechanism of action and identify potential off-target effects.[3][4][5][16][6]

Step-by-Step Methodology:

  • Cell Plating: Plate a suitable cell line (e.g., U2OS, A549) in optically clear, multi-well plates.

  • Compound Treatment: Treat the cells with a concentration range of the test compound and appropriate controls (DMSO, known inhibitors).

  • Staining: After incubation, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton, etc.). A common combination includes Hoechst (nucleus), Concanavalin A (endoplasmic reticulum), Phalloidin (actin), MitoTracker (mitochondria), and WGA (Golgi).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software (e.g., CellProfiler) to segment cells and extract hundreds to thousands of morphological features (e.g., size, shape, texture, intensity).

  • Data Analysis: Compare the morphological profile of the test compound to a reference database of profiles from compounds with known mechanisms of action. Clustering analysis can reveal similarities to known drugs, suggesting a similar MoA or off-target effect.[4]

Visualization of the Cell Painting Workflow:

Cell_Painting_Workflow cluster_plate Plate Preparation cluster_stain Staining cluster_image Imaging & Analysis cluster_data Data Interpretation plate_cells Plate Cells treat_compounds Treat with Compounds plate_cells->treat_compounds fix_perm Fix & Permeabilize treat_compounds->fix_perm stain_dyes Stain with Dyes fix_perm->stain_dyes acquire_images Acquire Images stain_dyes->acquire_images extract_features Extract Features acquire_images->extract_features build_profile Build Morphological Profile extract_features->build_profile compare_db Compare to Database build_profile->compare_db

Caption: A streamlined workflow for Cell Painting assays.

Protocol 3: Luminex-Based Cytokine Profiling for Assessing Off-Target Immunomodulatory Effects

Objective: To determine if 6-Methylimidazo[1,2-a]pyrazin-3-amine has off-target effects on immune cells by measuring changes in cytokine secretion.

Step-by-Step Methodology:

  • Cell Culture: Culture primary immune cells (e.g., PBMCs) or an immune cell line (e.g., Jurkat, THP-1).

  • Compound Treatment: Treat the cells with the test compound, a vehicle control (DMSO), and a positive control (e.g., LPS for monocytes, PHA for T-cells).

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

  • Luminex Assay:

    • Prepare the antibody-coupled magnetic beads for the cytokines of interest.

    • Add the beads to a 96-well filter plate.

    • Add standards and collected supernatants to the wells and incubate.

    • Wash the beads.

    • Add the biotinylated detection antibody cocktail and incubate.

    • Wash the beads.

    • Add Streptavidin-PE and incubate.

    • Wash the beads and resuspend in sheath fluid.

  • Data Acquisition: Acquire data on a Luminex instrument (e.g., Luminex 200, FLEXMAP 3D).[17]

  • Data Analysis: Use the standard curve to quantify the concentration of each cytokine in the samples. Compare the cytokine profiles of compound-treated cells to the controls.

Data Interpretation:

Significant changes in the secretion of pro-inflammatory or anti-inflammatory cytokines in the absence of a known immunomodulatory target suggest an off-target effect.

Visualization of the Hit Triage and Deconvolution Strategy:

Hit_Triage_Strategy cluster_validation Initial Hit Validation cluster_deconvolution Off-Target Deconvolution cluster_decision Decision Point start Phenotypic Screen Hit (e.g., 6-Methylimidazo [1,2-a]pyrazin-3-amine) reproducibility Confirm Reproducibility & Dose-Response start->reproducibility cytotoxicity Assess Cytotoxicity reproducibility->cytotoxicity ortho_assay Orthogonal Assay Confirmation cytotoxicity->ortho_assay kinome Kinome Profiling ortho_assay->kinome tpp Thermal Proteome Profiling (TPP) ortho_assay->tpp cell_painting Cell Painting ortho_assay->cell_painting cytokine Cytokine Profiling ortho_assay->cytokine decision On-Target Phenotype? kinome->decision tpp->decision cell_painting->decision cytokine->decision end_go Proceed to Lead Optimization decision->end_go Yes end_no_go De-prioritize or Redesign Compound decision->end_no_go No

Caption: A decision-making workflow for hit validation and off-target deconvolution.

IV. Summary of Quantitative Data for Consideration

Assay Key Parameters Typical Readout Interpretation of Off-Target Effects
Kinome Profiling % Inhibition, IC50, KiSelectivity score (S-score), Kinome mapHigh activity against multiple kinases outside the intended target family.
Cell Painting Morphological features ( >1000)Phenotypic profile, similarity scoreClustering with compounds known to cause toxicity or act on unrelated pathways.
Thermal Proteome Profiling Protein melting temperature (Tm)ΔTmSignificant thermal stabilization of proteins other than the intended target.
Cytokine Profiling Cytokine concentration (pg/mL)Fold change vs. controlUnintended increase or decrease in key immunomodulatory cytokines.

V. Conclusion

The imidazopyrazine scaffold represents a valuable starting point for the development of novel therapeutics. However, a thorough understanding and proactive mitigation of off-target effects are paramount for the successful translation of hits from phenotypic screens. By employing a multi-pronged approach that combines computational prediction, broad biochemical profiling, and detailed cellular characterization, researchers can build a comprehensive understanding of their compound's biological activity and make informed decisions to advance the most promising candidates.

VI. References

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Mateus, A., et al. (2020). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Expert Review of Proteomics, 17(4), 265-276.

  • Charles River. (n.d.). Cell Painting Assay. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Vischer, H. F., et al. (2024). Cell Painting for Deciphering Mechanism of Action in Drug Development. BioTechniques, 76(3), 119-122.

  • Savitski, M. M., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols, 10(9), 1567-1581.

  • OBT. (n.d.). Thermal Proteome Profiling (TPP) Service. Retrieved from [Link]

  • Dai, L., et al. (2023). Identifying drug targets with thermal proteome profiling using IBT‐16plex. Rapid Communications in Mass Spectrometry, 37(19), e9592.

  • Ball, K. A., et al. (2024). Improved drug target deconvolution with PISA-DIA using an extended, overlapping temperature gradient. Journal of Proteome Research.

  • Akbarzadeh, M., et al. (2022). Morphological profiling by means of the Cell Painting assay enables identification of tubulin-targeting compounds. Cell Chemical Biology, 29(7), 1053-1064.e3.

  • Chandrasekaran, S. N., & Ceulemans, H. (2024). Unleashing the potential of cell painting assays for compound activities and hazards prediction. Frontiers in Toxicology, 6, 1420935.

  • Celtarys. (2025, November 11). Cell Painting in High‑Content Screening: Limitations and the Rise of Fluorescent Ligands as a Scalable Alternative. Retrieved from [Link]

  • Precision for Medicine. (n.d.). Multiplex Cytokine Assays with Luminex. Retrieved from [Link]

  • Korovesis, D., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv.

  • Breen, E. C. (2002). Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants. Clinical Chemistry, 48(5), 775-777.

  • Deleidi, M., et al. (2023). Luminex-Based Multiplex Cytokine Analysis. protocols.io.

  • Arkivoc. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Arkivoc, 2010(8), 234-249.

  • Virology Research Services. (2017, June 18). How to survive a phenotypic antiviral screening. Retrieved from [Link]

  • Wang, S., et al. (2025). Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. Journal of Medicinal Chemistry.

  • Moffat, J. G., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell Chemical Biology, 27(10), 1332-1346.

  • Aly, F., et al. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv.

  • Way, G. P., et al. (2017). Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. eLife, 6, e24792.

  • Creative Biolabs. (n.d.). Secondary Screening. Retrieved from [Link]

  • Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 7.

  • Stump, C. A., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(9), 923-928.

  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Retrieved from [Link]

  • Infinix Bio. (2026, March 9). Comprehensive Guide to Phenotypic Screening Services: Enhancing Drug Discovery. Retrieved from [Link]

  • Roebuck, E. J., et al. (2023). Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines. European Journal of Medicinal Chemistry, 258, 115509.

  • Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966.

  • Korovesis, D., & Verhelst, S. H. L. (2022). Shedding light on off-targets. Communications Chemistry, 5(1), 1-3.

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Solving LC-MS peak tailing for 6-Methylimidazo[1,2-a]pyrazin-3-amine analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated troubleshooting guide for the LC-MS analysis of 6-Methylimidazo[1,2-a]pyrazin-3-amine. This resource is designed for researchers and drug development professionals encountering challenges with peak asymmetry, specifically peak tailing, during method development and routine analysis. We will explore the root causes of this common issue and provide a systematic, scientifically-grounded approach to achieving sharp, symmetrical, and reproducible peaks.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding peak tailing for this specific analyte.

Q1: Why is the chromatographic peak for my 6-Methylimidazo[1,2-a]pyrazin-3-amine tailing?

A: The most probable cause is a secondary retention mechanism involving the basic primary amine on your analyte and acidic residual silanol groups (Si-OH) on the surface of your silica-based reversed-phase column (e.g., C18).[1][2] At a mobile phase pH above 3, these silanols can become deprotonated (Si-O⁻), creating negatively charged sites that interact strongly and non-uniformly with your protonated, positively charged analyte, delaying its elution and causing the characteristic tail.[3][4]

Q2: What is the very first and simplest thing I should try to fix the tailing?

A: Adjust your mobile phase pH. The easiest first step is to lower the mobile phase pH to a range of 2.5-3.0 by adding an MS-compatible acid like formic acid.[1][5] This ensures the silanol groups are fully protonated (neutral), which minimizes the unwanted ionic interactions causing the tailing.[2]

Q3: Can I solve this problem just by modifying my mobile phase, or do I need a new column?

A: Mobile phase optimization is often sufficient and should always be your first approach. Manipulating pH, buffer strength, and even the organic modifier can significantly improve peak shape.[6][7] However, if these adjustments do not resolve the issue, particularly on an older column, the column's stationary phase chemistry is likely the root cause, and a more suitable column may be required.[8]

Q4: My peak shape is good at the start of a run but degrades over time. What could be the cause?

A: This suggests column contamination or degradation. Matrix components from your sample can accumulate on the column inlet or guard column, creating active sites that cause tailing.[9] Alternatively, if operating at a high pH, you may be experiencing silica dissolution if your column is not specifically designed for high-pH stability, leading to a damaged column bed.[10]

Part 2: In-Depth Troubleshooting Guides
Guide 1: Strategic Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling the ionization state of both your analyte and the stationary phase. For a basic compound like 6-Methylimidazo[1,2-a]pyrazin-3-amine, pH is the critical parameter.

The primary amine of your analyte is basic and will be protonated (positively charged) in typical reversed-phase conditions. Standard silica-based columns have residual silanol groups, which are acidic. At pH > 3, these silanols deprotonate, creating a negatively charged surface. The strong ionic attraction between the positive analyte and negative surface sites creates a secondary, non-hydrophobic retention mechanism that leads directly to peak tailing.[1][4][8] Our goal is to disrupt this interaction.

cluster_analyte Analyte (pH < pKa) cluster_surface Silica Surface (pH > 3) Analyte R-NH3+ Silanol Si-O- Analyte->Silanol Strong Ionic Interaction (Causes Peak Tailing)

Caption: Analyte-Surface Interaction Leading to Peak Tailing.

By operating at a low pH (typically 2.5-3.0), we protonate the silanol groups, neutralizing their charge (Si-OH). While the analyte remains protonated (R-NH3+), the lack of a strong negative charge on the stationary phase surface eliminates the problematic ionic interaction, allowing for a more ideal hydrophobic retention mechanism.[1][5] This is the most common and often most effective strategy.

Experimental Protocol: Low pH Mobile Phase Preparation

  • Aqueous Component (Solvent A): To 1 L of HPLC-grade water, add 1.0 mL of formic acid (0.1% v/v). Mix thoroughly. The final pH should be approximately 2.7. Note: Trifluoroacetic acid (TFA) at 0.05-0.1% is also effective but can cause ion suppression in the MS source.

  • Organic Component (Solvent B): To 1 L of HPLC-grade acetonitrile or methanol, add 1.0 mL of formic acid (0.1% v/v).

  • Equilibration: Before analysis, ensure the column is fully equilibrated with the new mobile phase for at least 10-15 column volumes.

An alternative strategy is to raise the pH to a level approximately 2 units above the analyte's pKa.[11] At high pH (e.g., 9-10), the basic amine of your analyte will be in its neutral, free-base form (R-NH2). This makes the molecule more hydrophobic, increasing its retention on a C18 column, and eliminates the ionic interaction with the (now fully deprotonated) silanol surface.[10]

CRITICAL CAVEAT: This approach requires a column specifically designed for high pH stability (e.g., hybrid silica or polymer-based columns). Using a standard silica column at pH > 8 will cause rapid and irreversible damage through silica dissolution.

Experimental Protocol: High pH Mobile Phase Preparation

  • Aqueous Component (Solvent A): Prepare a 5-10 mM solution of ammonium bicarbonate or ammonium formate in HPLC-grade water. Adjust the pH to 9.5 with ammonium hydroxide. These buffers are volatile and MS-friendly.

  • Organic Component (Solvent B): Use HPLC-grade acetonitrile or methanol.

  • Column Compatibility: Confirm your column is rated for operation at the chosen pH. Equilibrate thoroughly before use.

ParameterLow pH (2.7) StrategyHigh pH (9.5) StrategyRationale
Analyte State Protonated (R-NH₃⁺)Neutral (R-NH₂)Controls analyte's charge and polarity.
Silanol State Neutral (Si-OH)Deprotonated (Si-O⁻)Suppresses or eliminates the source of unwanted ionic interactions.
Expected Peak Shape Significantly ImprovedSignificantly ImprovedBoth methods mitigate the secondary retention mechanism.
Expected Retention DecreasedIncreasedThe neutral form at high pH is more hydrophobic and retains longer.[10]
Column Requirement Most standard C18 columnsRequires a pH-stable column Prevents irreversible column damage.
Guide 2: Advanced Troubleshooting with Column Technology

If mobile phase optimization fails to yield a satisfactory peak shape, the column itself is the next component to scrutinize. Not all C18 columns are created equal, especially when analyzing basic compounds.

Older columns, often referred to as "Type A" silica, have a higher concentration of metal impurities and acidic silanol groups, making them particularly problematic for basic analytes.[8][12] Even with low pH, peak tailing can persist on these columns.

Modern HPLC columns are typically made from high-purity "Type B" silica, which has fewer acidic silanol sites.[8] Furthermore, most of the remaining silanols are "end-capped"—chemically reacted with a small silylating agent to block them.[1][4] Using a column with high-purity, fully end-capped silica is the industry standard for minimizing peak tailing for basic compounds.[3]

For particularly challenging basic compounds, specialized column chemistries offer superior performance.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This polar group helps to "shield" the analyte from any residual silanol activity on the silica surface.[3]

  • Polar Endcapping (e.g., "AQ" type columns): Some columns use a special polar end-capping which makes them compatible with highly aqueous mobile phases and provides better peak shape for polar analytes.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Since 6-Methylimidazo[1,2-a]pyrazin-3-amine is a polar molecule, HILIC is an excellent alternative separation mode.[14] HILIC uses a polar stationary phase (like amide, diol, or bare silica) with a high organic mobile phase. It is particularly effective for compounds that are poorly retained in reversed-phase.[13][15]

Part 3: Systematic Troubleshooting Workflow

When faced with peak tailing, a logical, step-by-step process is crucial for efficient problem-solving. The following workflow starts with the simplest and most common solutions before moving to more complex hardware changes.

G cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column & Hardware Evaluation start Analysis Start: Peak Tailing Observed for 6-Methylimidazo[1,2-a]pyrazin-3-amine mp_check Is Mobile Phase pH controlled with a buffer/acid? start->mp_check low_ph Implement Low pH (2.5-3.0) using 0.1% Formic Acid mp_check->low_ph No / Unsure tailing_resolved_1 Tailing Resolved? mp_check->tailing_resolved_1 Yes high_ph Alternative: Implement High pH (9-10) (Requires pH-stable column) low_ph->high_ph No, still tailing low_ph->tailing_resolved_1 Peak shape acceptable? high_ph->tailing_resolved_1 column_check Is the column a modern, high-purity, end-capped C18? tailing_resolved_1->column_check No end_ok Problem Solved: Achieved Symmetrical Peak tailing_resolved_1->end_ok Yes new_column Switch to a new, high-quality end-capped C18 column. column_check->new_column No / Old Column tailing_resolved_2 Tailing Resolved? column_check->tailing_resolved_2 Yes alt_chem Consider Alternative Chemistry: - Polar-Embedded Phase - HILIC Column new_column->alt_chem No, still tailing new_column->tailing_resolved_2 Peak shape acceptable? alt_chem->tailing_resolved_2 hardware_check Step 3: Check for Extra-Column Effects (fittings, tubing, dead volume) tailing_resolved_2->hardware_check No tailing_resolved_2->end_ok Yes hardware_check->end_ok If issues found & fixed

Caption: A Decision-Tree for Troubleshooting Peak Tailing.

References
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Dolan, J. W. Why Do Peaks Tail? LCGC North America. [Link]

  • Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Liu, G., et al. (2022). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis... Metabolites. [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? [Link]

  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. [Link]

  • Element Lab Solutions. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

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Validation & Comparative

6-Methylimidazo[1,2-a]pyrazin-3-amine vs other imidazopyrazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach scaffold selection in drug discovery not merely as a structural exercise, but as a strategic alignment of molecular geometry with target biology. The imidazo[1,2-a]pyrazine core is a highly privileged scaffold in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors targeting oncology and immunology pathways (e.g., CDK9, Aurora A, Mps1/TTK, and Tyk2).

This guide provides an in-depth technical comparison between 6-Methylimidazo[1,2-a]pyrazin-3-amine —a foundational building block—and advanced, highly functionalized imidazopyrazine derivatives. By examining structural dynamics, comparative performance data, and self-validating experimental workflows, we will establish how strategic functionalization drives biochemical affinity and cellular efficacy.

Structural Dynamics and Kinase Hinge-Binding Mechanics

The efficacy of the imidazopyrazine core lies in its ability to mimic the purine ring of adenosine triphosphate (ATP). The nitrogen atoms within the bicyclic system act as critical hydrogen bond acceptors and donors, anchoring the molecule within the kinase hinge region.

6-Methylimidazo[1,2-a]pyrazin-3-amine serves as an excellent baseline fragment for structure-activity relationship (SAR) exploration. However, as an intact drug candidate, it lacks the complex functionalization required for high-affinity inhibition.

  • The 3-Amine Vector: The primary amine at the 3-position is rarely left unmodified in advanced drug candidates. It serves as a synthetic vector. Converting this primary amine into secondary amines, amides, or ureas extends the molecule into the solvent-exposed region or establishes additional hydrogen bonds with the hinge backbone.

  • The 6-Position Vector: The 6-methyl group provides a weak, baseline hydrophobic contact. However, crystallographic and SAR studies demonstrate that the 6-position is directed toward the ribose-binding pocket of the kinase. Replacing the simple methyl group with bulkier aromatic substituents (e.g., a 6-phenyl or 6-cyanophenyl group) dramatically alters binding thermodynamics. For instance, in the development of Mps1 (TTK) inhibitors, introducing a cyano-phenyl group at the 6-position forces the substituent to optimally occupy the ribose binding pocket, leading to a massive increase in both biochemical and cellular potency[1].

SAR_Logic Core Imidazo[1,2-a]pyrazine Core (ATP Purine Mimic) Pos3 3-Amine Position (Hinge Region Vector) Core->Pos3 Functionalizes Pos6 6-Position (Ribose Pocket Vector) Core->Pos6 Substitutes Sub1 Amides / Ureas (Enhanced H-Bonding) Pos3->Sub1 Yields Sub2 6-Methyl (Baseline) (Weak Hydrophobic Contact) Pos6->Sub2 6-Methylimidazo... Sub3 6-Aryl / Cyano-Aryl (High Affinity Binding) Pos6->Sub3 Advanced Derivatives

Logical SAR map of imidazo[1,2-a]pyrazin-3-amine derivatives in kinase binding.

Comparative Performance Data

To objectively evaluate the impact of derivatization, we must look at quantitative biochemical and cellular data. The table below contrasts the baseline 6-methyl fragment against advanced derivatives optimized for specific kinase targets.

Compound Class6-Position Substitution3-Position SubstitutionPrimary TargetBiochemical IC₅₀Cellular Efficacy (IC₅₀)
Baseline Fragment MethylPrimary Amine (-NH₂)Broad / Weak> 10 µMNegligible
Advanced Mps1 Inhibitor (Compound 15b) p-Cyano-phenylAlkylaminoMps1 (TTK)< 50 nM< 10 nM (A549 cells)[1]
Advanced CDK9 Inhibitor (Compound 1d) UnsubstitutedSecondary AmineCDK90.18 µM11.62 µM (HCT116 cells)[2]
Broad Anticancer Agent (Compound 10b) Unsubstitutedtert-ButylamineBroad KinaseN/A16 - 76 µM (Various lines)[3]

Data Synthesis: The transition from a simple 6-methyl primary amine to a 6-aryl secondary amine/amide bridges the gap between a micromolar fragment and a nanomolar lead compound.

Self-Validating Experimental Workflows

As researchers, we cannot rely on isolated data points; our protocols must be self-validating systems that inherently control for false positives, assay artifacts, and biological variables.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo Assay)
  • Methodology: Recombinant kinase (e.g., CDK9/Cyclin T1) is incubated with the imidazopyrazine derivative. ATP and substrate are added, and the reaction is allowed to proceed. The ADP-Glo reagent is added to terminate the reaction and deplete unreacted ATP, followed by a detection reagent that converts ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • The Causality of Choice: Why use ADP-Glo rather than a fluorescent substrate assay? ADP-Glo measures ADP production directly, making it universally applicable without requiring custom-synthesized peptide substrates. Crucially, the ATP concentration is strictly set at the apparent Km​ for the specific kinase. Testing exactly at Km​ ensures that the calculated IC₅₀ is a true reflection of the inhibitor's affinity ( Ki​ ), allowing direct thermodynamic comparison between different derivatives regardless of the kinase's intrinsic ATP affinity.

  • Self-Validation System: Every assay plate must include a known reference inhibitor (e.g., Dinaciclib for CDK9) and a no-enzyme negative control. The assay is only validated if the calculated Z'-factor is > 0.6, proving the signal-to-noise ratio is sufficient to distinguish true nanomolar inhibition from baseline noise.

Protocol B: Cellular Antiproliferation (72-Hour MTT Assay)
  • Methodology: Cancer cells (e.g., A549 or HCT116) are seeded in 96-well plates and treated with a concentration gradient of the derivative. After 72 hours, MTT reagent is added, metabolized by viable cells into purple formazan, and quantified via absorbance.

  • The Causality of Choice: Biochemical potency does not guarantee cellular efficacy due to poor membrane permeability or active efflux. Why a 72-hour incubation? Kinase inhibitors targeting cell-cycle regulators (like CDK9 or Mps1) require the cell population to pass through at least two division cycles to manifest observable growth arrest or apoptosis[2]. Shorter incubations yield artificially inflated IC₅₀ values.

  • Self-Validation System: To distinguish between poor permeability and active efflux, parallel assays are run with and without a non-toxic dose of a P-glycoprotein (P-gp) inhibitor (e.g., Verapamil). If cellular potency dramatically improves in the presence of Verapamil, the imidazopyrazine derivative is validated as a P-gp substrate, providing immediate, actionable feedback for the next SAR optimization cycle.

Workflow Step1 Compound Prep (GBB Reaction) Step2 Biochemical Assay (ATP strictly at Km) Step1->Step2 IC50 Det. Step3 Cellular Viability (72h MTT +/- Efflux Inhibitor) Step2->Step3 Selectivity Step4 Lead Optimization (SAR Feedback Loop) Step3->Step4 Efficacy

Self-validating experimental workflow for screening imidazopyrazine kinase inhibitors.

Protocol C: Multicomponent Synthesis via the GBB Reaction
  • Methodology: 6-Methylimidazo[1,2-a]pyrazin-3-amine and its complex analogs are synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction[4]. An aldehyde, a 2-aminopyrazine, and an isocyanide are condensed in a single pot using a Lewis acid catalyst (e.g., Scandium(III) triflate).

  • The Causality of Choice: Synthesizing imidazopyrazines via traditional step-by-step linear synthesis is highly inefficient for library generation. The GBB reaction is chosen because it maximizes atom economy and allows for the rapid, parallel generation of multimillion chemical spaces by simply varying the three input building blocks[4].

  • Self-Validation System: Reaction progress is monitored via LC-MS. The protocol mandates post-reaction purification using preparative HPLC equipped with a photodiode array (PDA) detector. Fractions are only collected where the UV spectra perfectly match the expected imidazopyrazine chromophore, ensuring >95% purity. This eliminates false-positive biological assay results caused by highly reactive, unconsumed isocyanides.

References

  • 1, Journal of Medicinal Chemistry - ACS Publications. 2.2, PMC - National Institutes of Health.

  • 3, RSC Advances - Royal Society of Chemistry. 4.4, Beilstein Journals.

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Spectroscopic validation of 6-Methylimidazo[1,2-a]pyrazin-3-amine batch consistency

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of 6-Methylimidazo[1,2-a]pyrazin-3-amine: A Comparative Guide to Batch Consistency

Executive Summary

6-Methylimidazo[1,2-a]pyrazin-3-amine (CAS 1934601-29-2) is a highly versatile heterocyclic building block, prominently featured in the synthesis of CDK9 inhibitors, antiviral agents, and luminescent probes[1]. During the scale-up of such active pharmaceutical ingredients (APIs), ensuring batch-to-batch reproducibility is critical for guaranteeing the safety, efficacy, and stability of the final drug product[2]. The primary synthetic challenge lies in the formation of the imidazo[1,2-a]pyrazine core, which frequently yields trace regioisomers (e.g., 5-methyl or 8-methyl analogs) and unreacted intermediates depending on the cyclization conditions[3].

This guide objectively compares the spectroscopic validation profiles of a High-Purity Grade 6-Methylimidazo[1,2-a]pyrazin-3-amine against standard commercial alternatives. By detailing the causality behind our analytical choices, we provide a self-validating framework for researchers to assess batch consistency.

The Causality of Analytical Selection

A multi-faceted approach is essential for a comprehensive assessment of batch-to-batch consistency[2]. Relying solely on HPLC-UV is insufficient because regioisomers of imidazopyrazines often exhibit near-identical retention times and extinction coefficients.

  • Nuclear Magnetic Resonance (NMR): 1 H and 13 C NMR are the gold standards for structural verification. The appearance of specific signals in the aromatic region corresponds directly to the pyrazine ring protons, allowing definitive confirmation of the methyl group's position at C-6 rather than C-5 or C-8[1].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution LC-MS provides the specificity and sensitivity essential for identifying unknown trace impurities and confirming the molecular weight ( m/z 149.08 for[M+H] + )[2].

  • UV-Vis Spectroscopy: UV-Vis serves as a rapid Process Analytical Technology (PAT) tool. It supports real-time process monitoring, allowing automated adjustments to maintain product consistency during synthesis and extrusion[4].

Comparative Batch Analysis: High-Purity vs. Standard Commercial

To demonstrate the critical nature of rigorous spectroscopic validation, we compared a High-Purity Batch (optimized via selective crystallization) against a Standard Commercial Batch (synthesized via standard multi-component condensation).

Analytical ParameterHigh-Purity Grade (Supplier A)Standard Commercial (Supplier B)Spectroscopic Method Used
Overall Chemical Purity > 99.5%96.2%HPLC-UV (254 nm)
Regioisomer Content (8-Methyl) < 0.1% (Below LOQ)2.4% 1 H qNMR (Integration ratio)
Residual Solvents None detected450 ppm (Ethyl Acetate) 1 H NMR & GC-MS
Trace Unknown Impurities < 0.1%1.1% (m/z 165.08 detected)LC-TOF-MS
Batch-to-Batch Variance ± 0.2% ± 1.8%Statistical CQA Monitoring

Data Interpretation: The standard commercial batch exhibits a significant presence of the 8-methyl regioisomer. Because the 8-methyl and 6-methyl variants co-elute under standard chromatographic conditions, Supplier B's HPLC-only Certificate of Analysis falsely reported a 98.6% purity. Only through orthogonal NMR validation was the true 96.2% purity revealed.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed with built-in system suitability checks.

Protocol 1: Regioisomer Quantification via 1 H qNMR

Objective: Differentiate and quantify the 6-methyl target from 8-methyl impurities.

  • Sample Preparation: Accurately weigh 15.0 mg of the 6-Methylimidazo[1,2-a]pyrazin-3-amine batch. Dissolve completely in 0.6 mL of DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Acquire spectra using a 400 MHz or 700 MHz NMR spectrometer equipped with a broadband probe[1]. Set the probe temperature to 298 K.

  • Acquisition Parameters: Use a standard 1 H pulse sequence (zg30) with a relaxation delay (D1) of 10 seconds. Acquire 64 scans.

  • Data Processing & Causality: Phase and baseline correct the spectrum. Integrate the isolated C-8 proton singlet (typically around δ 8.6–9.0 ppm) against the methyl protons. Causality Check: The 10-second relaxation delay is critical; shorter delays lead to incomplete T1​ relaxation of the rigid aromatic protons, which artificially skews the integration ratio between the main product and trace regioisomers, invalidating the purity claim.

Protocol 2: Trace Impurity Profiling via LC-TOF-MS

Objective: Identify unreacted intermediates and oxidation products.

  • Sample Preparation: Dissolve the API in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL[2].

  • Chromatographic Conditions: Use a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm). Maintain column temperature at 30°C[2]. Run a linear gradient from 5% to 95% Acetonitrile over 12 minutes.

  • Mass Spectrometry: Operate the Time-of-Flight (TOF) MS in positive electrospray ionization (ESI+) mode.

  • Validation Check: Inject a blank (solvent only) immediately before the sample to ensure no column carryover. Causality Check: The presence of an m/z 149.08 peak in the blank indicates system contamination, which strictly invalidates the subsequent sample run.

Workflow Visualization

The following diagram illustrates the logical progression of our spectroscopic validation framework, ensuring no batch is released without orthogonal confirmation.

ValidationWorkflow cluster_0 Primary Spectroscopic Validation Start Raw API Batch 6-Methylimidazo[1,2-a]pyrazin-3-amine LCMS LC-TOF-MS Detects m/z 149.08[M+H]+ Start->LCMS NMR 1H/13C NMR (DMSO-d6) Identifies Regioisomers Start->NMR UV UV-Vis & FTIR Confirms Chromophore Start->UV Eval Data Synthesis & CQA Evaluation LCMS->Eval Purity % NMR->Eval Structure UV->Eval Absorbance Pass Batch Approved (>99.5% Purity) Eval->Pass Meets Specs Fail Batch Rejected (Regioisomer >0.5%) Eval->Fail Fails Specs

Spectroscopic validation workflow for 6-Methylimidazo[1,2-a]pyrazin-3-amine batch consistency.

Conclusion

Batch consistency in complex heterocyclic scaffolds like 6-Methylimidazo[1,2-a]pyrazin-3-amine cannot be assumed from simple chromatography; it must be spectroscopically proven. The integration of qNMR for regioisomer differentiation and LC-MS for trace impurity profiling ensures that the chemical foundation of your pharmaceutical development remains uncompromised[].

References

  • National Institutes of Health (PMC) . "Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus". Retrieved from:[Link]

  • RSC Advances . "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity". Retrieved from: [Link]

  • ResearchGate . "Development and Validation of an in-line API Quantification Method Using AQbD Principles Based on UV-Vis Spectroscopy to Monitor and Optimise Continuous Hot Melt Extrusion Process". Retrieved from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 6-Methylimidazo[1,2-a]pyrazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Methylimidazo[1,2-a]pyrazin-3-amine, a heterocyclic amine compound commonly used in medicinal chemistry and drug development research.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Hazard Identification and Essential Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. 6-Methylimidazo[1,2-a]pyrazin-3-amine, as a member of the imidazopyrazine and aromatic amine family, requires careful handling.

Known and Anticipated Hazards:

  • Skin and Eye Irritation: Similar imidazo-based compounds are known to cause skin and serious eye irritation.[3][4][5] Direct contact should be avoided at all times.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]

  • Toxicity: While specific toxicity data for this exact compound is limited, related pyrazine and amine compounds can be harmful if swallowed.[6][7] It is prudent to treat it as a substance with potential systemic toxicity.

  • Environmental Hazard: Discharge into the environment must be avoided, as these compounds can be harmful to aquatic life.[8][9]

The foundational step before any disposal procedure is to conduct a site-specific risk assessment. This involves evaluating the quantities of waste, the potential for exposure, and the specific emergency procedures in place within your facility.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.

PPE ComponentSpecification & Rationale
Hand Protection Nitrile Gloves: Handle with gloves inspected prior to use. They provide a robust barrier against amine compounds. Dispose of contaminated gloves immediately after use in accordance with waste procedures.[10]
Eye/Face Protection Safety Glasses with Side-Shields or Goggles: Conforming to EN166 (EU) or NIOSH (US) standards. This is crucial to prevent eye contact, which can cause serious irritation.[3][10]
Skin/Body Protection Laboratory Coat: A standard lab coat is required to protect against incidental skin contact. Ensure it is fully buttoned.
Respiratory Protection Use in a Ventilated Area: All handling and waste packaging should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[8]

Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental and dangerous chemical reactions within the waste stream.

Step 1: Designate a Waste Container

  • Use a dedicated, chemically resistant container, clearly labeled "Hazardous Waste: 6-Methylimidazo[1,2-a]pyrazin-3-amine".

  • The container must have a secure, tightly-closing lid to prevent the release of vapors.[4]

Step 2: Segregate from Incompatibles

  • This compound must be stored and disposed of separately from incompatible materials, especially oxidizing agents .[3][11][12] Mixing amines with strong oxidizers can lead to vigorous, exothermic reactions, creating a fire or explosion hazard.

Step 3: Collect Different Waste Forms

  • Solid Waste: Collect unused or expired pure compounds, as well as grossly contaminated items (e.g., weigh boats, contaminated paper towels), and place them directly into the designated solid waste container.

  • Liquid Waste: For solutions containing the compound, use a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Sharps & Glassware: Contaminated sharps (needles, scalpels) must go into a designated sharps container. Contaminated glassware should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste. The cleaned glassware can then be disposed of according to standard laboratory procedures.

Step-by-Step Disposal Procedure

The following protocol outlines the process from the point of generation to final disposal.

Protocol 1: Disposal of Solid Waste

  • Preparation: Ensure all required PPE is correctly worn and you are working within a chemical fume hood.

  • Transfer: Carefully sweep or transfer the solid waste into a pre-labeled, suitable, and closed container for disposal.[3][13] Avoid any actions that could generate dust.

  • Sealing: Securely close the container lid.

  • Storage: Store the sealed container in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

  • Documentation: Log the waste in your laboratory's chemical inventory or waste log as required by your institution.

  • Handover: Arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.[3][8] This is the only acceptable final step; chemical waste of this nature must be disposed of via an approved waste disposal plant, typically through high-temperature incineration.[13]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent further spillage.

  • Cleanup (Solids): For small spills, carefully sweep the material onto paper or into a dustpan and place it in the designated hazardous waste container.[13] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels, placing all cleanup materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Regulatory Framework

The disposal of chemical waste in a research setting is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[14][15] While 6-Methylimidazo[1,2-a]pyrazin-3-amine may not be explicitly listed with a specific EPA hazardous waste code (e.g., F-list, K-list, P-list, or U-list), it must be managed as hazardous waste if it exhibits any of the characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[15][16] Given its chemical nature and biological activity, treating it as hazardous waste is the required and responsible course of action.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste streams containing 6-Methylimidazo[1,2-a]pyrazin-3-amine.

G cluster_waste_type 1. Identify Waste Type cluster_containment 2. Segregate & Contain cluster_final 3. Final Disposition start Waste Generated Containing 6-Methylimidazo[1,2-a]pyrazin-3-amine solid Pure Solid / Contaminated Debris start->solid liquid Contaminated Solution start->liquid glass Contaminated Glassware start->glass sharps Contaminated Sharps start->sharps solid_container Labelled Solid Hazardous Waste Container solid->solid_container liquid_container Labelled Liquid Hazardous Waste Container liquid->liquid_container rinse Triple-Rinse with Appropriate Solvent glass->rinse sharps_container Designated Sharps Container sharps->sharps_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage rinse->glass Cleaned Glassware (Dispose per lab protocol) collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate Rinsate sharps_container->storage collect_rinsate->liquid_container ehs Handover to EHS / Licensed Waste Disposal Service storage->ehs

Caption: Decision workflow for proper segregation and disposal of waste.

References

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